Dehydrodicentrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZKFQOZVOUKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C5C=C(C(=CC5=CC1=C24)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173588 | |
| Record name | 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19843-03-9 | |
| Record name | Dehydrodicentrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019843039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-10,11-dimethoxy-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydrodicentrine: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrodicentrine, an aporphine alkaloid isolated from plants of the Stephania genus, has emerged as a compound of interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a primary focus on its well-established role as an acetylcholinesterase inhibitor. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key processes to serve as a valuable resource for ongoing and future research and development efforts. While the acetylcholinesterase inhibitory activity is well-documented, further investigation is warranted to fully elucidate its potential anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.
Core Biological Activity: Acetylcholinesterase Inhibition
This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism of action utilized in the treatment of conditions such as Alzheimer's disease and myasthenia gravis.
Quantitative Data
The primary quantitative measure of this compound's efficacy as an AChE inhibitor is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 Value | Source |
| This compound | Acetylcholinesterase (AChE) | 2.98 µM | [1] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The AChE inhibitory activity of this compound was determined using a modified Ellman's method, a widely accepted colorimetric assay.
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 405-412 nm. The presence of an inhibitor reduces the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
This compound (test compound)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, a reaction mixture is prepared containing phosphate buffer (pH 8.0), DTNB, and the AChE enzyme.
-
Inhibitor Addition: this compound is added at various concentrations to the wells. A control well without the inhibitor is also prepared.
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, ATCI.
-
Measurement: The absorbance is measured at multiple time points using a microplate reader to determine the rate of the reaction.
-
Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate in the control well. The IC50 value is then determined from the dose-response curve.
Visualization: Acetylcholinesterase Inhibition Assay Workflow
References
Dehydrodicentrine: A Technical Guide to its Natural Sources and Isolation for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodicentrine is a bioactive aporphine alkaloid that has garnered significant interest within the scientific community for its potential therapeutic applications. Notably, it has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action makes this compound a compelling candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's, where cholinergic dysfunction is a key pathological feature. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action through relevant signaling pathways.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Menispermaceae family, a group known for its rich diversity of isoquinoline alkaloids. The principal species from which this compound has been isolated is Stephania epigaea.[1] While other species within the Stephania and related genera, such as Menispermum, are known to produce a variety of aporphine alkaloids, Stephania epigaea remains the most prominently cited source for this compound.[2][3][4][5] The alkaloid content in these plants can vary based on geographical location, season of harvest, and the specific plant part utilized. Generally, the roots and rhizomes are the most concentrated sources of these alkaloids.[1]
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process involving extraction, separation, and purification. The following protocols are based on established methodologies for the isolation of aporphine alkaloids from plant materials.
Table 1: Quantitative Data for Alkaloid Extraction from Stephania epigaea
| Parameter | Value | Reference |
| Starting Material | Dried and powdered roots of Stephania epigaea | General Alkaloid Extraction Protocols |
| Extraction Solvent | 95% Ethanol | General Alkaloid Extraction Protocols |
| Extraction Method | Maceration or Soxhlet Extraction | General Alkaloid Extraction Protocols |
| Acid-Base Partitioning pH (Acidification) | 2-3 (with 2% HCl) | General Alkaloid Extraction Protocols |
| Acid-Base Partitioning pH (Basification) | 9-10 (with NH4OH) | General Alkaloid Extraction Protocols |
| Crude Alkaloid Yield | 1-3% of dry weight (typical for aporphine alkaloids) | Estimated based on similar studies |
Experimental Protocol: Extraction and Preliminary Separation
-
Preparation of Plant Material : The dried roots of Stephania epigaea are ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction : The powdered plant material is extracted with 95% ethanol at room temperature with continuous stirring for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction of the alkaloids.
-
Solvent Evaporation : The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning :
-
The crude extract is suspended in a 2% hydrochloric acid solution to protonate the alkaloids, rendering them water-soluble.
-
The acidic solution is then washed with diethyl ether or another nonpolar solvent to remove neutral and acidic impurities.
-
The aqueous layer is basified with ammonium hydroxide to a pH of 9-10, which deprotonates the alkaloids, making them soluble in organic solvents.
-
The basic solution is then extracted with chloroform or dichloromethane to isolate the crude alkaloid fraction.
-
-
Drying and Concentration : The organic layer containing the crude alkaloids is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the total crude alkaloid extract.
Experimental Protocol: Chromatographic Purification
The crude alkaloid extract is a complex mixture and requires further separation and purification using chromatographic techniques.
-
Column Chromatography :
-
The crude alkaloid extract is subjected to column chromatography on silica gel.
-
The column is typically eluted with a gradient of chloroform and methanol, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized under UV light or with Dragendorff's reagent.
-
-
Preparative Thin-Layer Chromatography (pTLC) :
-
Fractions containing compounds with similar TLC profiles to this compound are further purified using pTLC on silica gel plates.
-
A suitable solvent system is used to achieve optimal separation. The band corresponding to this compound is scraped from the plate and eluted with a mixture of chloroform and methanol.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Final purification to obtain high-purity this compound is often achieved using preparative or semi-preparative HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid).
-
Table 2: Typical Chromatographic Conditions for this compound Purification
| Parameter | Description |
| Column Chromatography | |
| Stationary Phase | Silica gel (200-300 mesh) |
| Mobile Phase | Gradient of Chloroform:Methanol (100:0 to 90:10) |
| Preparative TLC | |
| Stationary Phase | Silica gel GF254 |
| Mobile Phase | Chloroform:Methanol (95:5) |
| HPLC | |
| Column | C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |
| Detection | UV at 254 nm and 280 nm |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound's primary recognized mechanism of action is the inhibition of acetylcholinesterase (AChE).[2] AChE is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine into choline and acetic acid, thus terminating the nerve impulse.
Signaling Pathway of Acetylcholinesterase and its Inhibition
By inhibiting AChE, this compound increases the concentration and duration of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic neurotransmission, which can potentially alleviate the cognitive deficits associated with reduced acetylcholine levels in neurodegenerative diseases.
Experimental Workflow for Isolation and Purification
The overall workflow for obtaining pure this compound from its natural source involves a systematic progression from crude extraction to high-purity isolation.
Conclusion
This compound presents a promising natural product scaffold for the development of novel therapeutics, particularly in the realm of neurodegenerative disorders. Its well-defined natural sources and established isolation methodologies provide a solid foundation for further research and development. The detailed protocols and workflows presented in this guide are intended to facilitate the efficient and effective isolation of this compound for subsequent pharmacological and clinical investigations. As research into aporphine alkaloids continues to evolve, the potential applications of this compound are likely to expand, making it a molecule of significant interest to the drug development community.
References
- 1. Identification of Bioactive Components of Stephania epigaea Lo and Their Potential Therapeutic Targets by UPLC-MS/MS and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rare oxoisoaporphine alkaloids from Menispermum dauricum with potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic bisbenzylisoquinoline alkaloids from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Aporphine Alkaloids: A Technical Guide to Phytochemistry and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aporphine alkaloids represent the second largest group of isoquinoline alkaloids, following benzylisoquinolines.[1] These naturally occurring compounds are found in numerous plant families and are characterized by a tetracyclic core structure.[1] Their significance in drug development is underscored by their structural similarity to morphine and their diverse, potent pharmacological activities, including anticancer, anti-inflammatory, and neuroactive properties.[1][2][3] This guide provides an in-depth overview of the phytochemistry of aporphine alkaloids, detailing their biosynthesis, isolation, structural elucidation, and key pharmacological interactions.
Biosynthesis of Aporphine Alkaloids
The biosynthesis of the aporphine core is a fascinating example of intramolecular phenolic oxidative coupling. The pathway originates from the amino acids L-tyrosine or L-phenylalanine, which serve as precursors for the formation of benzylisoquinoline alkaloids.[4] A key intermediate in this pathway is the benzylisoquinoline alkaloid (S)-Reticuline.
The critical step in forming the aporphine scaffold is the intramolecular oxidative coupling of (S)-Reticuline. This reaction, mediated by cytochrome P450 enzymes (CYP80G2), involves the formation of a diradical intermediate, which then cyclizes via C-C bond formation to yield the proaporphine skeleton.[5][6] Subsequent enzymatic reactions, including dehydration and rearrangements, lead to the formation of various aporphine alkaloids, such as corytuberine and bulbocapnine.[1][6]
Caption: Generalized biosynthetic pathway of aporphine alkaloids from L-Tyrosine.
Phytochemistry and Distribution
Aporphine alkaloids have been isolated from at least 15 plant families.[1] Genera such as Corydalis, Glaucium, Nelumbo, and Alseodaphne are particularly rich sources.[1][7][8] The type and yield of alkaloids can vary significantly based on the plant species, geographical location, and extraction methodology.
| Aporphine Alkaloid | Plant Source | Part Used | Yield/Content | Reference |
| Glaucine | Corydalis yanhusuo | Tuber | 14.03% of total alkaloids | [9] |
| Nuciferine | Nelumbo nucifera | Leaves | 8.5 mg from 100 mg crude extract | [10][11] |
| Roemerine | Nelumbo nucifera | Leaves | 2.7 mg from 100 mg crude extract | [10][11] |
| Pronuciferine | Nelumbo nucifera | Leaves | 1.1 mg from 100 mg crude extract | [10][11] |
| 2-hydroxy-1-methoxyaporphine | Nelumbo nucifera | Leaves | 6.3 mg from 100 mg crude extract | [10][11] |
| Norisocorydine | Alseodaphne corneri | Leaves | Not specified | [12] |
| Isocorydine | Alseodaphne corneri | Leaves | Not specified | [12] |
Experimental Protocols: Extraction, Isolation, and Purification
The isolation of aporphine alkaloids from plant matrices is a multi-step process that leverages their basic nature. A generalized workflow is presented below, followed by a detailed protocol.
Caption: A typical experimental workflow for isolating aporphine alkaloids.
Detailed Methodology: Acid-Base Extraction
This protocol is a composite of standard methods for alkaloid extraction from plant material.[12][13][14][15]
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, tubers) at room temperature or in an oven at 60°C and pulverize it into a fine powder.[14]
-
Defatting (Optional but Recommended): Macerate the powdered material in a non-polar solvent like n-hexane for 24-72 hours at room temperature to remove lipids and pigments.[13] Filter and discard the hexane extract. Air-dry the plant residue.
-
Alkaloid Extraction (Acidic): Extract the defatted powder with an acidic aqueous solution (e.g., 0.1 M HCl or 5% HCl) using methods like ultrasonic extraction or maceration.[13][14] This protonates the alkaloids, rendering them soluble in the aqueous phase. Repeat the extraction three times to ensure maximum yield.
-
Basification: Combine the acidic aqueous extracts and filter them. Slowly add a base (e.g., 10% ammonia solution or 0.1 M NaOH) to the filtrate with constant stirring until the pH reaches approximately 10-11.[13][14] This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
Liquid-Liquid Partitioning: Transfer the basified aqueous solution to a separatory funnel and perform a liquid-liquid extraction with a water-immiscible organic solvent such as dichloromethane (CH2Cl2) or ethyl acetate. Repeat this extraction multiple times until a Mayer's test on the aqueous layer is negative, indicating the complete extraction of alkaloids.
-
Concentration: Combine all organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.[12] Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Purification: The crude extract is then subjected to various chromatographic techniques for separation and purification of individual alkaloids. Common methods include:
-
Column Chromatography (CC): Using silica gel with a gradient of solvents like dichloromethane and methanol.[12][13]
-
Preparative Thin Layer Chromatography (PTLC): For further purification of fractions obtained from CC.[12]
-
High-Speed Counter-Current Chromatography (HSCCC): A highly efficient method for separating complex mixtures without a solid stationary phase.[10][11][14]
-
Structural Elucidation
The definitive identification of isolated aporphine alkaloids relies on a combination of spectroscopic techniques.[12][16]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight and elemental formula of the compound.[10][11] Tandem MS (MS/MS) provides fragmentation patterns that are crucial for structural confirmation.[15][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides essential information about the proton and carbon environments in the molecule. Characteristic chemical shifts for aromatic protons and methoxy groups are key indicators.[16][17]
-
2D NMR (COSY, HMQC, HMBC): These experiments are indispensable for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.[12][16]
-
-
Other Spectroscopic Methods: UV-Visible and Infrared (IR) spectroscopy provide complementary information about chromophores and functional groups present in the molecule.[12][13]
Pharmacological Activities and Mechanism of Action
Aporphine alkaloids exhibit a wide range of biological activities. Glaucine and Bulbocapnine are two well-studied examples that demonstrate the therapeutic potential of this class of compounds.
Glaucine: A Multifunctional Alkaloid
Glaucine, primarily isolated from Glaucium flavum (yellow horned poppy), is used as an antitussive in several countries.[18] Its pharmacological profile is complex, involving multiple mechanisms of action.
-
PDE4 Inhibition & Calcium Channel Blockade: Glaucine acts as a non-competitive inhibitor of phosphodiesterase 4 (PDE4) with a Ki of 3.4 µM and also functions as a calcium channel blocker.[19][20] These dual actions contribute to its bronchodilator and anti-inflammatory effects, making it a subject of research for asthma treatment.[18][19][20]
-
Dopamine Receptor Antagonism: Glaucine demonstrates antagonist activity at dopamine receptors, with a preference for D1 and D1-like receptors.[18]
-
Anti-inflammatory and Anticancer Activity: It can inhibit the activation of NF-κB, which in turn reduces the expression of MMP-9, a gene involved in cell migration. This suggests potential applications in suppressing cancer cell invasion.[19]
| Pharmacological Activity of Glaucine | Target/Mechanism | Quantitative Data (IC50/Ki) | Reference |
| PDE4 Inhibition | Phosphodiesterase 4 | Ki = 3.4 µM | [19][20] |
| Bronchodilation | Calcium Channel Blockade | pD2 ≈ 4.5 | [20] |
| Dopamine Receptor Interaction | D1/D1-like Receptor Antagonist | Not specified | [18] |
| Anticancer (Breast Cancer Cells) | NF-κB Inhibition / MMP-9 Reduction | Dose-dependent | [19] |
Bulbocapnine: Dopaminergic System Modulation
Bulbocapnine is known for its effects on the central nervous system, particularly its interaction with dopamine pathways.
-
Dopamine Biosynthesis Inhibition: Bulbocapnine has been shown to inhibit dopamine biosynthesis in PC12 cells with an IC50 value of 26.7 µM.[21] This effect is partly achieved through the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[21]
-
Dopamine Receptor Antagonism: Studies have indicated that bulbocapnine acts as a non-selective antagonist at both DA1 and DA2 dopamine receptors.[22] This interaction is central to its observed effects on motor activity and its potential as a tool for studying dopaminergic neurotransmission.
| Pharmacological Activity of Bulbocapnine | Target/Mechanism | Quantitative Data (IC50) | Reference |
| Dopamine Biosynthesis Inhibition | Tyrosine Hydroxylase (TH) Activity | IC50 = 26.7 µM | [21][23] |
| Dopamine Receptor Interaction | DA1 and DA2 Receptor Antagonist | Non-selective | [22] |
Signaling Pathway: Aporphine Alkaloid as a Dopamine Receptor Antagonist
The diagram below illustrates the generalized mechanism of an aporphine alkaloid, such as Bulbocapnine, acting as an antagonist at a G-protein coupled dopamine receptor (e.g., D1 receptor). By blocking the receptor, the alkaloid prevents the binding of dopamine, thereby inhibiting the downstream signaling cascade that leads to the production of cyclic AMP (cAMP).
Caption: Mechanism of dopamine receptor antagonism by an aporphine alkaloid.
Conclusion
The aporphine alkaloids are a structurally diverse and pharmacologically significant class of natural products. Their biosynthesis via intramolecular phenolic coupling provides a unique tetracyclic scaffold that has proven to be a rich source of bioactive compounds. The protocols for their extraction, isolation, and structural elucidation are well-established, enabling the discovery and characterization of new derivatives. With potent activities demonstrated in anticancer, anti-inflammatory, and neurological models, aporphine alkaloids continue to be promising lead compounds for drug development, warranting further investigation into their mechanisms of action and therapeutic potential.
References
- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic review of the alkaloid constituents in several important medicinal plants of the Genus Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ir.upsi.edu.my [ir.upsi.edu.my]
- 13. ejournal.upsi.edu.my [ejournal.upsi.edu.my]
- 14. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Glaucine - Wikipedia [en.wikipedia.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bulbocapnine is not a selective DA1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of Anonaine on Dopamine Biosynthesis and L-DOPA-Induced Cytotoxicity in PC12 Cells [mdpi.com]
Dehydrodicentrine as an Acetylcholinesterase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of dehydrodicentrine's activity as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the functioning of the central nervous system. Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits. This document synthesizes the available quantitative data, outlines a standard experimental protocol for assessing its inhibitory activity, and provides visual representations of the inhibitory mechanism and experimental workflow.
Quantitative Data: Inhibitory Potency
This compound, an alkaloid, has been identified as an inhibitor of acetylcholinesterase.[1] The primary metric for quantifying the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data for this compound is summarized below.
| Compound | Target Enzyme | IC50 Value | Compound Class |
| This compound | Acetylcholinesterase (AChE) | 2.98 µM | Alkaloid |
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] This leads to an accumulation of ACh, which can then enhance cholinergic neurotransmission. Reversible inhibitors, a class to which many natural product-derived compounds belong, typically bind to the active site of the enzyme, preventing the substrate (acetylcholine) from binding.[2] This increased availability of acetylcholine at the synapse is thought to help compensate for the loss of cholinergic neurons in conditions like Alzheimer's disease.[2]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
The most common method for determining the in vitro acetylcholinesterase inhibitory activity of a compound is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the AChE-catalyzed hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions at various concentrations.
-
Prepare a stock solution of the positive control (e.g., Donepezil).
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
A solution of this compound at a specific concentration (or the positive control, or solvent for the control reaction).
-
DTNB solution.
-
AChE solution.
-
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
The available data indicates that this compound is a micromolar inhibitor of acetylcholinesterase. This positions the compound as a subject of interest for further investigation in the context of neurodegenerative disease research. Future studies should aim to:
-
Elucidate the kinetics of inhibition: Determine whether this compound acts as a competitive, non-competitive, or mixed-type inhibitor through detailed kinetic studies.
-
Investigate selectivity: Assess the inhibitory activity of this compound against butyrylcholinesterase (BuChE) to determine its selectivity profile.
-
In vivo studies: Evaluate the efficacy of this compound in animal models of cognitive impairment to understand its potential therapeutic effects in a biological system.
-
Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of this compound to identify key structural features responsible for its inhibitory activity and to potentially develop more potent inhibitors.
This technical guide provides a foundational understanding of this compound's potential as an acetylcholinesterase inhibitor. The provided protocols and conceptual frameworks are intended to support further research and development in this area.
References
The Discovery of Dehydrodicentrine in Stephania epigaea: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of Dehydrodicentrine, an aporphine alkaloid, in the plant species Stephania epigaea. The document details its identification, biological activity, and the general methodologies relevant to its extraction and characterization.
Introduction
Stephania epigaea Lo, a member of the Menispermaceae family, is a traditional medicinal plant with a history of use for various ailments.[1] Phytochemical investigations of this plant have revealed a rich diversity of alkaloids, including protoberberine, aporphine, morphine, hasubanan, benzylisoquinoline, and bisbenzylisoquinoline types.[1] Among these, the aporphine alkaloid this compound has been identified as a bioactive constituent with significant acetylcholinesterase (AChE) inhibitory activity.[1][2] This discovery opens avenues for further research into its therapeutic potential, particularly in the context of neurodegenerative diseases where AChE inhibitors are a key treatment strategy.
Quantitative Data
The primary quantitative data available for this compound from Stephania epigaea pertains to its biological activity. The following table summarizes the reported inhibitory concentration (IC50) against acetylcholinesterase.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | 2.98 | [1][2] |
Experimental Protocols
While the full, detailed experimental protocol from the primary discovery paper was not accessible, this section outlines a generalized, robust methodology for the extraction, isolation, and identification of aporphine alkaloids like this compound from Stephania species, based on established phytochemical techniques.
General Extraction and Isolation of Alkaloids
-
Plant Material Preparation : The roots of Stephania epigaea are collected, dried, and pulverized to a fine powder to maximize surface area for extraction.
-
Extraction : The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature over an extended period or under reflux to enhance extraction efficiency.
-
Acid-Base Partitioning : The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from non-alkaloidal compounds.
-
The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic alkaloids, rendering them water-soluble.
-
This aqueous solution is then washed with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.
-
The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10), deprotonating the alkaloids and making them soluble in an organic solvent.
-
The alkaloids are then extracted from the basified aqueous layer using an immiscible organic solvent (e.g., chloroform or dichloromethane).
-
-
Chromatographic Separation : The crude alkaloid extract is then subjected to various chromatographic techniques for the isolation of individual compounds.
-
Column Chromatography : The extract is typically first fractionated using column chromatography over silica gel or alumina, with a gradient elution system of increasing polarity (e.g., a mixture of chloroform and methanol).
-
Preparative Thin-Layer Chromatography (pTLC) : Fractions containing compounds of interest are further purified using pTLC.
-
High-Performance Liquid Chromatography (HPLC) : Final purification to obtain highly pure this compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
Structure Elucidation
The definitive structure of the isolated this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or other soft ionization techniques are used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR : Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the complete connectivity of the molecule by showing proton-proton, proton-carbon (one-bond), and proton-carbon (long-range) correlations, respectively.
-
-
Comparison with Literature Data : The obtained spectroscopic data is compared with previously reported data for this compound to confirm its identity.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation and identification of this compound.
Signaling Pathway: Acetylcholinesterase Inhibition
The precise downstream signaling cascade of this compound's interaction with acetylcholinesterase has not been fully elucidated. The following diagram illustrates the general mechanism of AChE inhibition.
Caption: General mechanism of Acetylcholinesterase (AChE) inhibition by this compound.
Conclusion
The identification of this compound in Stephania epigaea and the characterization of its potent acetylcholinesterase inhibitory activity highlight the therapeutic potential of this natural product. Further research is warranted to fully elucidate its pharmacological profile, including its specific mechanism of action, in vivo efficacy, and safety. The development of optimized extraction and synthetic methodologies will also be crucial for enabling more extensive preclinical and clinical investigations. This discovery underscores the importance of continued exploration of traditional medicinal plants as a source of novel drug leads.
References
- 1. Identification of Bioactive Components of Stephania epigaea Lo and Their Potential Therapeutic Targets by UPLC-MS/MS and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - Murray - Current Neuropharmacology [snv63.ru]
Dehydrodicentrine: A Pharmacological Review of an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodicentrine is an aporphine alkaloid that has been isolated from various plant species, including those of the Stephania genus. While the broader class of aporphine alkaloids has been investigated for a range of biological activities, research on this compound itself has been more focused. This technical guide provides an in-depth review of the currently available pharmacological data on this compound, with a primary focus on its notable activity as an acetylcholinesterase inhibitor. The guide also highlights the current gaps in the pharmacological profile of this compound, presenting opportunities for future research and development.
Core Pharmacological Effect: Acetylcholinesterase Inhibition
The most well-documented pharmacological effect of this compound is its potent inhibition of acetylcholinesterase (AChE), the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests potential therapeutic applications in conditions characterized by cholinergic deficits, such as Alzheimer's disease and other neurodegenerative disorders.
Quantitative Data
The inhibitory potency of this compound against acetylcholinesterase has been quantified in the scientific literature. A summary of the key data point is presented below for clear comparison.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | 2.98 | [1][2] |
Table 1: Acetylcholinesterase Inhibitory Activity of this compound
Mechanism of Action and Signaling Pathway
This compound, as an inhibitor of acetylcholinesterase, acts by preventing the hydrolysis of acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission. The generally accepted mechanism of AChE inhibition by various compounds involves binding to the active site of the enzyme, thus blocking the access of the natural substrate, acetylcholine.
Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound. This diagram illustrates the contrast between a normal cholinergic synapse and one where this compound is present, blocking the action of acetylcholinesterase and leading to enhanced cholinergic signaling.
Experimental Protocols
To facilitate the replication and further investigation of the acetylcholinesterase inhibitory activity of this compound, a detailed methodology based on the widely used Ellman's method is provided below. This protocol is a representative example and may require optimization based on specific laboratory conditions.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution (this compound at various concentrations) or positive control or vehicle (for control wells).
-
AChE solution.
-
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI solution.
-
Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of AChE inhibition for each concentration of this compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Figure 2: Experimental Workflow for AChE Inhibition Assay. This flowchart outlines the key steps involved in determining the acetylcholinesterase inhibitory activity of this compound using the Ellman's method.
Other Pharmacological Effects: A Gap in Current Knowledge
A comprehensive review of the scientific literature reveals a significant lack of published data on other potential pharmacological effects of this compound. While the broader class of aporphine alkaloids has been reported to possess various activities, including anti-inflammatory, anticancer, and cardiovascular effects, specific studies on this compound in these areas are notably absent.
This presents a clear opportunity for future research. Investigating the potential cytotoxic, anti-proliferative, anti-inflammatory, and cardiovascular activities of this compound could unveil novel therapeutic applications for this compound. Standard in vitro and in vivo screening models could be employed to explore these potential effects.
Conclusion and Future Directions
This compound is a natural aporphine alkaloid with a confirmed and potent inhibitory activity against acetylcholinesterase. This singular, well-documented pharmacological effect makes it a compound of interest for further investigation in the context of neurodegenerative diseases. However, the full pharmacological potential of this compound remains largely unexplored.
For researchers and drug development professionals, this compound represents a promising lead compound for which the primary known activity is well-defined. The immediate future for this compound research should involve:
-
In-depth mechanistic studies of its interaction with acetylcholinesterase to understand its binding mode and potential for selectivity.
-
Broad pharmacological screening to investigate its potential anti-inflammatory, anticancer, and cardiovascular effects.
-
In vivo studies to evaluate its efficacy, pharmacokinetic profile, and safety in relevant animal models of neurodegenerative diseases.
The elucidation of a broader pharmacological profile will be crucial in determining the full therapeutic potential of this compound and its derivatives.
References
Dehydrodicentrine: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrodicentrine, an aporphine alkaloid, has emerged as a compound of interest with a spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the existing research on this compound and its closely related analogues, focusing on its anticancer, neuroprotective, and anti-inflammatory properties. Due to the limited availability of data exclusively on this compound for some biological effects, this document incorporates findings from structurally similar compounds, such as dehydrocrenatidine and dehydrocorydaline, to infer potential mechanisms and activities. This guide includes available quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to facilitate further research and drug development efforts.
Potential Therapeutic Uses
Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests its potential in the management of neurological conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Anticancer Activity
While direct and extensive studies on this compound's anticancer properties are limited, research on closely related aporphine alkaloids suggests a promising potential in oncology. The proposed anticancer mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells.
Neuroprotective Effects
The neuroprotective potential of this compound is an area of growing interest. Its ability to inhibit acetylcholinesterase may contribute to neuroprotection by modulating cholinergic neurotransmission. Further research is required to elucidate other potential neuroprotective mechanisms, such as antioxidant or anti-inflammatory effects within the central nervous system.
Anti-inflammatory Activity
Emerging evidence on related compounds suggests that this compound may possess anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, which plays a crucial role in the production of pro-inflammatory mediators.
Quantitative Data
The following table summarizes the available quantitative data for the biological activities of this compound and its analogues. It is important to note that data for this compound itself is limited, and much of the information is derived from studies on structurally similar compounds.
| Compound | Activity | Assay/Model | IC50 / EC50 / Other Metric | Reference |
| This compound | Acetylcholinesterase Inhibition | Enzymatic Assay | IC50: 2.98 μM | [1][2] |
| Dehydrocrenatidine | Cytotoxicity (Liver Cancer) | Huh-7 and Sk-hep-1 cells | Effective concentrations: 5, 10, and 20 μM | [1] |
| Dehydrocorydaline | Cytotoxicity (Breast Cancer) | MDA-MB-231 cells | Effective concentrations: 20 and 50 µM | [3] |
| Dehydrocorydaline | Inhibition of IL-1β and IL-6 | LPS-stimulated macrophages | Concentration-dependent inhibition | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential. These are generalized protocols that can be adapted for specific studies.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to determine the in vitro inhibition of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (or test compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the AChE enzyme solution to each well.
-
Add 25 µL of this compound at different concentrations to the respective wells. A control well should contain 25 µL of buffer instead of the inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 50 µL of DTNB solution followed by 50 µL of the ATCI substrate solution to each well.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, Huh-7)
-
Complete cell culture medium
-
This compound (or test compound) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.[5][6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with this compound for the desired time.
-
Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[7][8][9][10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells after treatment with this compound.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12][13]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-JNK, JNK, p-NF-κB, NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.[14][15][16]
Signaling Pathways
Based on studies of related aporphine alkaloids, this compound may exert its therapeutic effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.
JNK Signaling Pathway in Apoptosis
Studies on dehydrocrenatidine suggest that it induces apoptosis in cancer cells by suppressing the c-Jun N-terminal kinase (JNK) signaling pathway.[1] this compound may share this mechanism.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of related compounds are linked to the inhibition of the NF-κB pathway. This compound may similarly block the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.[17]
G2/M Cell Cycle Arrest
Studies on dicentrine analogues have shown induction of G2/M cell cycle arrest in cancer cells.[18] This process involves the regulation of cyclin-dependent kinases (CDKs) and cyclins that control the transition from the G2 to the M phase.
Conclusion and Future Directions
This compound exhibits a range of biological activities that warrant further investigation for its therapeutic potential. Its acetylcholinesterase inhibitory activity is the most directly evidenced effect. While its anticancer, neuroprotective, and anti-inflammatory properties are promising, much of the current understanding is inferred from structurally related aporphine alkaloids.
Future research should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound against a wide panel of cancer cell lines.
-
Mechanistic studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound in cancer, neuroprotection, and inflammation.
-
In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of cancer, neurodegenerative diseases, and inflammatory conditions.
-
Pharmacokinetic and pharmacodynamic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic applications of this compound, a promising natural product with the potential to be developed into novel therapies for a range of human diseases.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo studies on the anticancer activity of dehydroilludin M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of dehydrogeijerin in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydrocorydaline inhibits elevated mitochondrial membrane potential in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
Dehydrodicentrine: An Analysis of its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydrodicentrine, an aporphine alkaloid, has been identified as a potent inhibitor of acetylcholinesterase (AChE). However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its broader neuroprotective properties. While its AChE inhibitory activity suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's, detailed studies on its effects on neuronal apoptosis, oxidative stress, and associated signaling pathways are conspicuously absent. This document summarizes the currently available data on this compound and related compounds, highlighting the need for further research to fully elucidate its neuroprotective mechanism of action.
Known Biochemical Activity
The primary and most well-documented neuroprotective-related activity of this compound is its ability to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Data Presentation
Table 1: Acetylcholinesterase Inhibitory Activity of this compound
| Compound | Target | IC50 Value | Source |
| This compound | Acetylcholinesterase (AChE) | 2.98 μM | [1] |
This inhibitory action is significant as the potentiation of cholinergic neurotransmission is a key therapeutic strategy in the management of Alzheimer's disease.
Apoptotic and Cell Cycle Effects of a Related Analogue
While direct evidence for this compound's role in apoptosis is lacking, a study on a synthesized analogue of the related compound Dicentrine has demonstrated cytotoxic effects on cancer cells. This analogue was shown to induce G2/M phase cell cycle arrest and apoptosis.[2] The apoptotic induction by this analogue was found to be 4.5-fold higher than that of Dicentrine itself.[2]
Mechanism of Action of Dicentrine Analogue
The primary mechanism identified for the apoptotic and cell cycle effects of the Dicentrine analogue was the inhibition of topoisomerase II activity.[2] This analogue was found to be 28-fold more potent than Dicentrine in inhibiting this enzyme.[2] It is important to note that these findings are for a synthetic analogue and cannot be directly extrapolated to this compound without further investigation.
Experimental Protocols
Due to the limited research specifically on the neuroprotective properties of this compound, detailed experimental protocols for such studies are not available in the current body of literature. The existing data on its AChE inhibitory activity is derived from standard enzymatic assays.
Signaling Pathways: A Knowledge Gap
The signaling pathways modulated by this compound in the context of neuroprotection remain uninvestigated. Research on other compounds with neuroprotective effects often implicates pathways such as PI3K/Akt, MAPK, and NF-κB, which are involved in cell survival, inflammation, and oxidative stress responses. However, no such data currently exists for this compound.
To illustrate a hypothetical experimental workflow for investigating these pathways, the following diagram is provided.
Conclusion and Future Directions
This compound presents an interesting profile as a potent acetylcholinesterase inhibitor. This singular activity warrants further investigation into its potential as a therapeutic agent for neurodegenerative diseases. However, the current lack of data on its effects on neuronal survival, apoptosis, and oxidative stress represents a significant knowledge gap.
Future research should focus on:
-
In-depth in vitro studies: Utilizing neuronal cell lines and primary neurons to investigate the effects of this compound on various neurotoxic insults.
-
Mechanism of action studies: Elucidating the signaling pathways modulated by this compound to understand its molecular mechanism of action.
-
In vivo studies: Employing animal models of neurodegenerative diseases to evaluate the therapeutic efficacy and safety of this compound.
A thorough investigation into these areas is imperative to translate the initial finding of AChE inhibition into a viable neuroprotective strategy.
References
A Technical Guide to the Anti-inflammatory Activity of Aporphine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Aporphine alkaloids represent a significant subclass of quinoline alkaloids characterized by their tetracyclic aromatic core structure.[1] Found widely in the plant kingdom, these natural compounds have garnered substantial interest in pharmacology due to their diverse biological activities, which include anti-inflammatory, antioxidant, antiviral, and anticancer properties.[2][3][4] This guide provides a comprehensive technical overview of the anti-inflammatory mechanisms of aporphine alkaloids, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways they modulate.
Core Signaling Pathways Modulated by Aporphine Alkaloids
Aporphine alkaloids exert their anti-inflammatory effects by targeting multiple key signaling cascades that regulate the expression of pro-inflammatory mediators. The most prominent of these are the NF-κB, MAPK, and JAK/STAT pathways.
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, the NF-κB p50/RelA dimer is held in the cytoplasm by an inhibitor protein, IκBα.[5] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), trigger a cascade that activates the IκB kinase (IKK) complex.[5][6] IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This process liberates NF-κB, allowing it to translocate into the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6), enzymes (iNOS, COX-2), and other inflammatory mediators.[2][5]
Several aporphine alkaloids have been shown to potently inhibit this pathway at various points:
-
Boldine and Reticuline: Reduce the phosphorylation of both the p65 subunit of NF-κB and its inhibitor, IκBα.[7]
-
Dicentrine and O-methylbulbocapnine: Suppress the phosphorylation of NF-κB at serine 536 in LPS-stimulated RAW264.7 macrophages.[2]
-
Nuciferine: Inhibits the upstream MAPK pathway, which in turn affects NF-κB activation.[8]
-
Glaucine: Has been demonstrated to inhibit the overall activation of NF-κB.[9]
-
Taspine Derivative (SMU-Y6): Acts as a TLR2 antagonist, blocking the TLR2/MyD88 complex formation and subsequent NF-κB activation.[6]
Caption: Figure 1. Aporphine Alkaloid Inhibition of the Canonical NF-κB Pathway.
The MAPK family—comprising p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—is another critical component of inflammatory signaling. Activated by upstream kinases in response to stimuli like LPS, MAPKs phosphorylate various transcription factors, including AP-1 (Activator Protein-1), which collaborates with NF-κB to drive inflammatory gene expression.[2] Aporphine alkaloids can attenuate inflammation by targeting this pathway.
-
Dicentrine and its analogs have been shown to suppress the activation of the MAPK signaling pathway.[2]
-
The taspine derivative SMU-Y6 impairs the phosphorylation of key MAPK proteins p38 and ERK1/2.[6]
-
Nuciferine 's inhibitory effect on NF-κB is linked to its ability to block the MAPK pathway.[8]
Caption: Figure 2. Aporphine Alkaloid Inhibition of the MAPK Pathway.
The JAK/STAT pathway is essential for signaling initiated by numerous cytokines. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[7]
-
Boldine and Reticuline have been observed to reduce the phosphorylation levels of both JAK2 and STAT3 in animal models of inflammation, thereby inhibiting the downstream expression of pro-inflammatory cytokines like TNF-α and IL-6.[7]
Caption: Figure 3. Aporphine Alkaloid Inhibition of the JAK/STAT Pathway.
Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy of aporphine alkaloids has been quantified in numerous in vivo and in vitro models. The following tables summarize key findings.
Table 1: In Vivo Anti-inflammatory Activity of Aporphine Alkaloids
| Alkaloid(s) | Animal Model | Assay | Dose / Route | Key Result | Citation(s) |
|---|---|---|---|---|---|
| Boldine | Guinea Pig | Carrageenan-induced paw edema | Oral | ED₅₀ = 34 mg/kg | [10][11] |
| Boldine | Mouse | Xylene-induced ear edema | 0.5 mg/kg (i.g.) | Significant mitigation of edema | [7] |
| Boldine | Rat | Carrageenan-induced paw edema | 0.5 mg/kg (i.g.) | Significant decrease in paw volume | [7] |
| Reticuline | Mouse | Xylene-induced ear edema | 0.25 mg/kg (i.g.) | Significant mitigation of edema | [7] |
| Reticuline | Rat | Carrageenan-induced paw edema | 0.25 mg/kg (i.g.) | Significant decrease in paw volume | [7] |
| Boldine + Reticuline | Rat/Mouse | Paw and Ear Edema Models | 0.5 + 0.25 mg/kg (i.g.) | Potentiated inhibitory effect | [7] |
| Glaucine | Rat | Granulation phase of inflammation | N/A | Successfully inhibited granulation | [12] |
| Glaucine | Rat | Yeast-induced paw edema | N/A | No effect on edema |[12] |
Table 2: In Vitro Anti-inflammatory Activity of Aporphine Alkaloids
| Alkaloid | Assay / Target | Cell Line / System | Concentration | Key Result | Citation(s) |
|---|---|---|---|---|---|
| Boldine | Prostaglandin Biosynthesis | Rat aortal rings | 75 µM | 53% inhibition | [10][13] |
| Glaucine | PDE4 Inhibition | Human bronchial tissue & PMNs | Kᵢ = 3.4 µM | Selective, non-competitive inhibition | [9][14][15] |
| Glaucine | [³H]-rolipram binding | Rat brain cortex membranes | IC₅₀ ≈ 100 µM | Displacement of rolipram | [14][15] |
| Dicentrine & Analogs | Pro-inflammatory mediators (IL-6, TNF-α, PGE₂, NO) | RAW264.7 macrophages | N/A | Restored LPS-induced levels | [2] |
| Dicentrine & Analogs | iNOS and COX-2 expression | RAW264.7 macrophages | N/A | Inhibited expression | [2] |
| Taspine Derivative (SMU-Y6) | TLR2 Binding Affinity | Purified TLR2 protein | Kₔ = 0.18 µM | High-affinity binding | [6] |
| Oxocrebanine | NO, PGE₂, TNF-α, IL-1β, IL-6 secretion | N/A | N/A | Significant suppression |[16] |
Experimental Protocols
Reproducibility in pharmacological research relies on detailed methodologies. Below are protocols for key experiments commonly used to evaluate the anti-inflammatory activity of aporphine alkaloids.
This is a classic in vivo model for acute inflammation.
-
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the aporphine alkaloid or vehicle control orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A positive control group receiving a standard NSAID (e.g., Indomethacin, 10 mg/kg) should be included.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after injection (time 0) and at subsequent hourly intervals (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.
-
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume at time 0. The percentage inhibition of edema for each treated group is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
This is a standard in vitro model to screen for anti-inflammatory agents and investigate their mechanisms.
-
Objective: To assess the effect of aporphine alkaloids on the production of inflammatory mediators (NO, cytokines) and the activation of signaling pathways in macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in 96-well or 6-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well for 96-well plates) and allow them to adhere overnight in DMEM supplemented with 10% FBS.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the aporphine alkaloid for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Analysis Methods:
-
Cell Viability: Assess cytotoxicity of the compounds using an MTT or similar viability assay to ensure observed effects are not due to cell death.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess Reagent. Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Quantification (TNF-α, IL-6): Measure the concentration of cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, STAT3) to determine activation status.
-
RT-qPCR: Isolate total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR using specific primers for genes like iNOS, COX-2, TNF-α, and IL-6 to analyze changes in mRNA expression levels.
-
Caption: Figure 4. General Workflow for In Vitro Anti-inflammatory Screening.
Conclusion
Aporphine alkaloids are a versatile class of natural products with well-documented, potent anti-inflammatory activities.[2][17] Their efficacy stems from an ability to modulate multiple, critical pro-inflammatory signaling pathways, most notably NF-κB, MAPK, and JAK/STAT.[6][7] Compounds such as boldine, glaucine, dicentrine, and nuciferine have demonstrated significant effects in both cellular and animal models, inhibiting the production of key inflammatory mediators like NO, prostaglandins, and cytokines.[2][8][9][10] The data and protocols presented in this guide underscore the potential of aporphine alkaloids as lead compounds for the development of novel anti-inflammatory therapeutics. Future research focusing on structure-activity relationships, pharmacokinetic profiling, and target deconvolution will be crucial for translating these promising natural products into clinical candidates.
References
- 1. Aporphine - Wikipedia [en.wikipedia.org]
- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuciferine alleviates intestinal inflammation by inhibiting MAPK/NF-κB and NLRP3/Caspase 1 pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-inflammatory and antipyretic effects of boldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Analgetic and anti-inflammatory action of glaucine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Dehydrodicentrine and Related Compounds: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and effective anticancer agents has led researchers to explore a vast array of natural and synthetic compounds. Among these, aporphine alkaloids and other structurally related molecules have demonstrated significant promise. This technical guide focuses on the anticancer potential of Dehydrodicentrine and a series of structurally and functionally related "Dehydro-" compounds. While specific research on this compound is limited in publicly available literature, this guide provides a comprehensive overview of the cytotoxic and mechanistic properties of closely related molecules, namely Dehydrocostuslactone, Dehydrocrenatidine, and a Dicentrine analogue.
This document serves as a technical resource, presenting quantitative data on cytotoxic activity, detailed experimental protocols for key assays, and visual representations of the signaling pathways implicated in the anticancer effects of these compounds. The information is intended to provide a solid foundation for further research and development in this promising area of oncology.
Dehydrocostuslactone
Dehydrocostuslactone (DHE), a sesquiterpene lactone, has been investigated for its anticancer activities across various cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of critical signaling pathways.
Quantitative Data: Cytotoxicity of Dehydrocostuslactone
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dehydrocostuslactone against a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| A549 | Lung Cancer | ~2 (24h), ~1 (48h) | [1] |
| H460 | Lung Cancer | ~2 (24h), ~1 (48h) | [1] |
| MDA-MB-231 | Breast Cancer | 21.5 | [2] |
| MDA-MB-453 | Breast Cancer | 43.2 | [2] |
| SK-BR-3 | Breast Cancer | 25.6 | [2] |
| HCC70 | Breast Cancer | 1.11 | [3] |
| MCF-7 | Breast Cancer | 24.70 | [3] |
| SK-OV-3 | Ovarian Cancer | 15.9 | [2] |
| OVCAR3 | Ovarian Cancer | 10.8 | [2] |
| BON-1 | Pancreatic Neuroendocrine Tumor | 71.9 (24h), 52.3 (48h) | [4] |
| U118 | Glioblastoma | 17.16 (48h) | [5] |
| U251 | Glioblastoma | 22.33 (48h) | [5] |
| U87 | Glioblastoma | 26.42 (48h) | [5] |
Mechanisms of Action
1. Induction of Apoptosis:
Dehydrocostuslactone induces programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is characterized by:
-
Activation of Caspases: Treatment with DHE leads to the cleavage and activation of initiator caspases like caspase-9 and executioner caspases like caspase-3.[1]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.[1]
-
Mitochondrial Pathway: DHE induces the loss of mitochondrial membrane potential and promotes the release of cytochrome c from the mitochondria into the cytosol.[4][5] This is associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[6]
-
DNA Damage: The compound causes DNA fragmentation, a hallmark of apoptosis.[4]
2. Cell Cycle Arrest:
DHE halts the progression of the cell cycle at different phases depending on the cancer cell type:
-
G0/G1-S Phase Arrest: In MCF-7 breast cancer cells, DHE suppresses the expression of cyclin D, cyclin A, cyclin-dependent kinase 2 (CDK2), and cdc25A, while increasing the levels of p53 and p21.[7]
-
S-G2/M Arrest: In MDA-MB-231 breast cancer cells, DHE induces S-G2/M arrest by increasing p21 expression and activating chk1, while inhibiting cyclin A, cyclin B, cdc25A, and cdc25C.[7]
-
G2/M Phase Arrest: In several breast and ovarian cancer cell lines, DHE treatment leads to an accumulation of cells in the G2/M phase.[2]
-
Sub-G1 Arrest: In BON-1 pancreatic neuroendocrine tumor cells, DHE induces a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells.[4]
3. Inhibition of Signaling Pathways:
-
JAK2/STAT3/PLK1 Pathway: Dehydrocostuslactone significantly inhibits the phosphorylation of JAK2 and STAT3, key components of a signaling pathway often constitutively active in cancer.[8] This leads to a decrease in the nuclear translocation of STAT3 and downregulation of downstream targets like PLK1.[8] The inhibition of STAT3 activation is also linked to an increase in the expression of Suppressor of Cytokine Signaling (SOCS)-1 and SOCS-3.[7]
-
Akt/GSK-3β and ERK/mTOR Pathways: In lung cancer cells, DHE has been shown to suppress the levels of Akt, pAkt, GSK-3β, pGSK-3β, ERK, pERK, mTOR, and p-mTOR.[1]
-
NF-κB/COX-2 Pathway: In glioblastoma cells, DHE suppresses the expression of COX-2 by inhibiting the phosphorylation of IKKβ, which in turn abrogates NF-κB activity.[5]
-
p53-p21-CDK2 Pathway: In hepatocellular carcinoma cells, DHE's anticancer effects are partly mediated through the regulation of the p53-p21-CDK2 signaling pathway.[6]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Dehydrocostuslactone for 24, 48, or 72 hours.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with Dehydrocostuslactone for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[11]
-
3. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with Dehydrocostuslactone for the specified duration.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.[12][13]
-
4. Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Procedure:
-
Lyse Dehydrocostuslactone-treated and untreated cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies for Dehydrocostuslactone studies include those against:
-
Apoptosis: Cleaved Caspase-3, Cleaved Caspase-9, PARP, Bcl-2, Bax.
-
Cell Cycle: p53, p21, Cyclin D1, Cyclin E, CDK2, CDK4.
-
Signaling Pathways: p-STAT3, STAT3, p-JAK2, JAK2, PLK1, p-Akt, Akt, p-ERK, ERK.
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
5. TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a late-stage marker of apoptosis.
-
Procedure:
-
Fix and permeabilize Dehydrocostuslactone-treated cells.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP.
-
Add a streptavidin-HRP conjugate, followed by a substrate like DAB, to visualize the labeled DNA breaks.
-
Alternatively, fluorescently labeled dUTP can be used for detection by fluorescence microscopy or flow cytometry.[14][15][16]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: JAK2/STAT3/PLK1 signaling pathway inhibited by Dehydrocostuslactone.
Caption: Induction of apoptosis by Dehydrocostuslactone via the mitochondrial pathway.
Caption: Experimental workflow for evaluating Dehydrocostuslactone's anticancer effects.
Dehydrocrenatidine
Dehydrocrenatidine, a β-carboline alkaloid, has emerged as a potent inducer of apoptosis in human liver and oral squamous carcinoma cells. Its anticancer effects are primarily attributed to the induction of cell cycle arrest and the activation of both intrinsic and extrinsic apoptotic pathways.
Mechanisms of Action
1. Induction of Apoptosis:
Dehydrocrenatidine triggers apoptosis through a multi-faceted approach:
-
Extrinsic Pathway: It significantly increases the expression of death receptors and associated adaptor proteins, including FAS, DR5, FADD, and TRADD.[1]
-
Intrinsic Pathway: The compound modulates the mitochondrial membrane potential and upregulates the expression of pro-apoptotic proteins like Bax and Bim L/S.[1]
-
Caspase Activation: Dehydrocrenatidine leads to the cleavage and activation of caspase-3, caspase-8, and caspase-9, as well as the cleavage of PARP.[1]
2. Cell Cycle Arrest:
In liver cancer cells, Dehydrocrenatidine has been shown to arrest the cell cycle at the G2/M phase.[1]
3. Inhibition of Signaling Pathways:
-
JNK Signaling: The pro-apoptotic effects of Dehydrocrenatidine are associated with the suppression of the phosphorylation of JNK1/2.[1]
-
ERK and JNK Activation: In contrast, in oral squamous carcinoma cells, Dehydrocrenatidine has been reported to inhibit proliferation and induce apoptosis by activating the ERK and JNK signaling pathways.[1]
-
JAK-STAT Pathway: Dehydrocrenatidine has also been identified as a specific inhibitor of the JAK-STAT pathway.[1]
Signaling Pathway Diagram
Caption: Apoptotic signaling pathways activated by Dehydrocrenatidine.
Dicentrine Analogue 1
A synthesized analogue of D-dicentrine, a natural aporphine alkaloid, has demonstrated more potent cytotoxic effects than its parent compound in various cancer cell lines.
Mechanisms of Action
1. Induction of Apoptosis and G2/M Arrest:
Both D-dicentrine and its analogue induce apoptosis and G2/M cell cycle arrest in HL-60 leukemia cells.[17] The analogue was found to be 4.5-fold more potent in inducing apoptosis than D-dicentrine.[17]
2. Inhibition of Topoisomerase II:
The Dicentrine analogue 1 is a potent inhibitor of topoisomerase II activity, being 28-fold more potent than D-dicentrine.[17] Topoisomerase II is a crucial enzyme involved in DNA replication and chromosome segregation, and its inhibition leads to DNA damage and cell death.
Logical Relationship Diagram
Caption: Mechanism of action for Dicentrine Analogue 1.
Conclusion
The "Dehydro-" class of compounds and related molecules like the Dicentrine analogue exhibit significant anticancer potential through diverse and potent mechanisms. Dehydrocostuslactone, in particular, has been extensively studied and demonstrates broad-spectrum activity by inducing apoptosis and cell cycle arrest via modulation of multiple key oncogenic signaling pathways, including JAK/STAT, Akt/mTOR, and NF-κB. Dehydrocrenatidine also shows promise as a pro-apoptotic agent, while the Dicentrine analogue highlights the potential for synthetic modification to enhance the anticancer properties of natural alkaloids.
The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further investigate these compounds. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to fully realize the therapeutic potential of this class of molecules in the fight against cancer.
References
- 1. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential [archivesofmedicalscience.com]
- 5. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydrocostus lactone inhibits the proliferation and metastasis of hepatocellular carcinoma cells via modulating p53-p21-CDK2 signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
- 7. Dehydrocostuslactone disrupts signal transducers and activators of transcription 3 through up-regulation of suppressor of cytokine signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydrocostus Lactone Induces Apoptosis and Cell Cycle Arrest through Regulation of JAK2/STAT3/PLK1 Signaling Pathway in Human Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. assaygenie.com [assaygenie.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation | PLOS One [journals.plos.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC)-UV Analysis of Dehydrodicentrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodicentrine is a bioactive aporphine alkaloid found in several plant species. Its potential pharmacological activities necessitate a reliable and accurate analytical method for quantification in various matrices, including raw materials, finished products, and biological samples. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The described protocol is intended for use in quality control, stability studies, and research and development.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase consisting of acetonitrile and a phosphate buffer. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
-
Glassware and Other Equipment: Volumetric flasks, pipettes, analytical balance, sonicator, pH meter, syringe filters (0.45 µm).
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general procedure for a solid dosage form is provided below:
-
Weigh and finely powder a representative number of units (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with diluent.
-
Sonicate for 30 minutes to facilitate extraction.
-
Allow the solution to cool to room temperature and then dilute to volume with the diluent.
-
Mix well and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 10 mM KH2PO4 (pH 3.0); B: Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 25 minutes |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the validation data.
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.4 |
| 100 | 1510.9 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 5 | < 2.0% | < 2.0% |
| 25 | < 1.5% | < 1.5% |
| 100 | < 1.0% | < 1.0% |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% (20 µg/mL) | 19.8 | 99.0% |
| 100% (25 µg/mL) | 25.2 | 100.8% |
| 120% (30 µg/mL) | 29.7 | 99.0% |
| Average Recovery | 99.6% |
Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Experimental Workflow and Diagrams
The overall workflow for the HPLC-UV analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound HPLC-UV analysis.
Conclusion
The developed HPLC-UV method is simple, precise, accurate, and sensitive for the quantitative determination of this compound. The method is suitable for routine quality control analysis and can be adapted for various research and drug development applications. The validation results demonstrate that the method is reliable and meets the requirements for its intended purpose.
Application Notes and Protocols for Dehydrodicentrine NMR Spectroscopy Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed interpretation of the Nuclear Magnetic Resonance (NMR) spectroscopy data for the aporphine alkaloid, dehydrodicentrine. This document includes tabulated 1H and 13C NMR data, comprehensive experimental protocols for data acquisition, and a visualization of the proposed signaling pathway based on its known biological activity.
Data Presentation: NMR Spectroscopic Data of this compound
The 1H and 13C NMR spectral data for this compound, isolated from Stephania epigaea, were assigned based on extensive 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal.
Table 1: 1H NMR Spectroscopic Data for this compound (500 MHz, CDCl3)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 7.91 | s | |
| 4 | 2.91 | t | 6.0 |
| 5 | 3.16 | t | 6.0 |
| 6a | 4.02 | s | |
| 7 | 7.02 | s | |
| 8 | 7.58 | d | 8.5 |
| 9 | 7.30 | dd | 8.5, 2.5 |
| 10 | 7.52 | d | 2.5 |
| 11 | 8.87 | s | |
| 1-OCH3 | 4.08 | s | |
| 2-OCH3 | 4.04 | s |
Table 2: 13C NMR Spectroscopic Data for this compound (125 MHz, CDCl3)
| Position | δC (ppm) | DEPT |
| 1 | 148.9 | C |
| 1a | 123.5 | C |
| 1b | 128.4 | C |
| 2 | 151.8 | C |
| 3 | 106.1 | CH |
| 3a | 129.8 | C |
| 4 | 29.3 | CH2 |
| 5 | 46.1 | CH2 |
| 6a | 53.4 | N-CH3 |
| 7 | 109.8 | CH |
| 7a | 134.7 | C |
| 8 | 127.2 | CH |
| 9 | 122.5 | CH |
| 10 | 120.1 | CH |
| 11 | 115.8 | CH |
| 11a | 129.1 | C |
| 1-OCH3 | 56.2 | CH3 |
| 2-OCH3 | 61.3 | CH3 |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of aporphine alkaloids like this compound.
Sample Preparation for NMR Spectroscopy
-
Isolation and Purification: this compound is isolated from its natural source (e.g., the roots of Stephania epigaea) using standard chromatographic techniques such as column chromatography over silica gel followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to achieve high purity.
-
Sample Preparation: For NMR analysis, approximately 5-10 mg of the purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or methanol-d4 (CD3OD).
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra are acquired on a high-field NMR spectrometer, for instance, a Bruker Avance 500 MHz spectrometer.
-
1D NMR Spectra:
-
1H NMR: The proton NMR spectrum is acquired with a spectral width of approximately 15 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
13C NMR and DEPT: The carbon-13 NMR spectrum is recorded with a spectral width of about 240 ppm. Broadband proton decoupling is used to simplify the spectrum to singlets for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are performed to differentiate between CH, CH2, and CH3 groups.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): The 1H-1H COSY experiment is used to identify proton-proton spin-spin coupling networks. The spectral width in both dimensions is typically set to 10-12 ppm.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes the correlation between protons and their directly attached carbons (one-bond 1H-13C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together the molecular fragments. The experiment is typically optimized for a long-range coupling constant of 8 Hz.
-
Mandatory Visualization
Experimental Workflow for NMR Data Interpretation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using various NMR techniques.
Caption: Workflow for this compound Structure Elucidation using NMR.
Signaling Pathway of this compound via Acetylcholinesterase Inhibition
This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE).[1] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the synapse, leading to enhanced cholinergic neurotransmission. This mechanism is relevant for the symptomatic treatment of conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
The following diagram illustrates the proposed signaling pathway.
Caption: this compound inhibits AChE, enhancing cholinergic signaling.
References
Application Notes and Protocols for Animal Models in Dehydrodicentrine Neuroprotection Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vivo neuroprotection studies on Dehydrodicentrine are limited in the current scientific literature. The following application notes and protocols are based on studies of the structurally related aporphine alkaloid, Dicentrine, and the general neuroprotective properties of aporphine alkaloids. This information is intended to provide a foundational framework for designing and conducting neuroprotection studies with this compound.
Introduction
This compound is an aporphine alkaloid with potential neuroprotective properties. Aporphine alkaloids, as a class, have been investigated for their antioxidant and anti-inflammatory effects, which are key mechanisms in combating neurodegenerative diseases.[1][2][3][4][5] This document provides detailed protocols for utilizing animal models to investigate the neuroprotective effects of this compound in the context of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. The protocols are based on established methodologies and findings from studies on the related compound, Dicentrine.
Data Presentation: Quantitative Data from a Dicentrine In Vivo Study
The following table summarizes quantitative data from a study on the anti-inflammatory and antinociceptive effects of Dicentrine in a mouse model of inflammatory pain. Neuroinflammation is a critical component of many neurodegenerative diseases, making these data relevant for designing neuroprotection studies.
| Parameter | Description |
| Animal Model | Male Swiss mice with cutaneous inflammation induced by Complete Freund's Adjuvant (CFA).[6] |
| Test Compound | S-(+)-Dicentrine |
| Dosage | 100 mg/kg[6] |
| Administration Route | Oral (p.o.)[6] |
| Key Findings | - Reversed CFA-induced mechanical hypersensitivity for up to 2 hours.[6]- Reversed CFA-induced cold hypersensitivity.[6]- Did not reverse heat hypersensitivity.[6]- Inhibited nociceptive responses to a TRPA1 activator (cinnamaldehyde) but not a TRPV1 activator (capsaicin).[6] |
Experimental Protocols
Animal Models of Neurodegeneration
This protocol describes the induction of Parkinson's disease-like pathology in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[7][8][9][10]
Materials:
-
MPTP hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Appropriate safety equipment for handling MPTP
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP hydrochloride in sterile saline to a final concentration of 2 mg/mL. Prepare this solution fresh for each set of injections and protect it from light.
-
Administration: Administer MPTP at a dose of 20 mg/kg via intraperitoneal (i.p.) injection.
-
Dosing Regimen: Give one injection every 2 hours for a total of four doses in one day.[8]
-
Post-Injection Monitoring: House the mice in a dedicated, properly ventilated, and clearly labeled area. Monitor the animals for any acute adverse reactions. The neurodegenerative process will develop over the following days to weeks.
-
Experimental Window: Behavioral testing can typically begin 7 days post-injection, and histological or biochemical analyses can be performed at various time points thereafter (e.g., 7-21 days).[8]
This protocol details the induction of Alzheimer's-like pathology through the direct injection of amyloid-β (Aβ) peptides into the cerebral ventricles of mice.[11][12][13][14][15][16][17]
Materials:
-
Amyloid-β (1-42) peptide
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Microsyringe with a 26 G needle
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Preparation of Aβ Oligomers:
-
Dissolve Aβ(1-42) in 100% DMSO to make a 1 mM stock solution.
-
Dilute the stock solution 10-fold in sterile PBS to a final concentration of 100 µM Aβ in 10% DMSO.
-
Incubate the solution at 37°C for 3-7 days to allow for the formation of oligomers.[14]
-
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic.
-
Injection Procedure (without stereotaxic instruments):
-
Post-Surgical Care: Allow the mouse to recover from anesthesia in a warm environment. Monitor for any signs of distress.
-
Experimental Window: Cognitive and behavioral deficits can typically be observed starting from 4 days post-injection.[16]
This protocol describes the induction of focal cerebral ischemia in rats by occluding the middle cerebral artery.[12][18][19][20][21]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
4-0 nylon monofilament with a silicon-coated tip
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope and instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and its branches.
-
Insert the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the MCA (approximately 18-20 mm from the CCA bifurcation).[18][20]
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for a desired period (e.g., 60-120 minutes for transient MCAO).
-
For reperfusion, carefully withdraw the filament.[12]
-
-
Post-Surgical Care: Suture the incision and allow the rat to recover. Provide appropriate post-operative care, including analgesics and soft food.
-
Assessment: Neurological deficits can be assessed shortly after recovery from anesthesia. Infarct volume is typically measured 24-72 hours post-MCAO using TTC staining.[18]
Western Blotting for Brain Tissue
This protocol outlines the steps for analyzing protein expression in brain tissue lysates.[11][22][23][24][25]
Materials:
-
Brain tissue sample
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the brain tissue on ice in RIPA buffer.
-
Sonicate the homogenate to ensure complete lysis.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.[23]
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[23]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for Brain Sections
This protocol describes the staining of brain sections to visualize the localization of specific proteins.[1][2][26][27][28]
Materials:
-
Paraffin-embedded or frozen brain sections on slides
-
Xylene and graded ethanol series (for paraffin sections)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 3% normal donkey serum in PBST)
-
Primary and fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a series of decreasing ethanol concentrations (100%, 95%, 70%) and finally in water.[2]
-
-
Antigen Retrieval: Heat the slides in antigen retrieval buffer (e.g., in a microwave or water bath) to unmask epitopes.
-
Blocking: Incubate the sections with blocking solution for 1-2 hours at room temperature to block non-specific binding sites.[26]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBST.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.[26]
-
Counterstaining: Incubate with DAPI for a few minutes to stain the cell nuclei.
-
Mounting: Wash the slides, mount with a coverslip using an appropriate mounting medium, and seal the edges.
-
Imaging: Visualize the staining using a fluorescence microscope.
Mandatory Visualizations
Caption: Experimental workflow for in vivo neuroprotection studies.
Caption: Putative neuroprotective signaling pathways of aporphine alkaloids.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Immunohistochemistry for the detection of neural and inflammatory cells in equine brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels | PLOS One [journals.plos.org]
- 7. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. modelorg.com [modelorg.com]
- 9. researchgate.net [researchgate.net]
- 10. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. MCAO Model [bio-protocol.org]
- 13. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Intracerebroventricular amyloid-β antibodies reduce cerebral amyloid angiopathy and associated micro-hemorrhages in aged Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 21. researchgate.net [researchgate.net]
- 22. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 24. protocols.io [protocols.io]
- 25. sysy.com [sysy.com]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
Application Notes and Protocols: Measuring the Binding Affinity of Dehydrodicentrine to Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodicentrine, an aporphine alkaloid, has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3] Understanding the binding affinity and kinetics of this compound to AChE is crucial for evaluating its therapeutic potential. These application notes provide detailed protocols for quantifying this interaction using established biophysical and enzymatic assays.
Quantitative Data Summary
The inhibitory activity of this compound against AChE is summarized in the table below. This value serves as a benchmark for the detailed characterization of its binding affinity.
| Compound | Target | Parameter | Value | Reference |
| This compound | Acetylcholinesterase (AChE) | IC50 | 2.98 µM | [2] |
Table 1: Inhibitory Potency of this compound against AChE. The IC50 value represents the concentration of this compound required to inhibit 50% of AChE activity under the specified assay conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholinergic signaling pathway at the synapse and the general experimental workflow for determining the binding affinity of this compound to AChE.
Caption: Cholinergic Synapse Signaling Pathway.
Caption: Experimental Workflow for Binding Affinity.
Experimental Protocols
Materials and Reagents
-
This compound: Purity >98%, stored at -20°C as a powder or in a suitable solvent like DMSO.[4]
-
Acetylcholinesterase (AChE): From Electrophorus electricus (electric eel), lyophilized powder, stored at -20°C.
-
Acetylthiocholine iodide (ATCI): Substrate for AChE.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB): Ellman's reagent.
-
Phosphate Buffer Saline (PBS): pH 7.4.
-
Sodium Phosphate Buffer: 0.1 M, pH 8.0.
-
High-quality deionized water.
-
Microplates: 96-well, clear, flat-bottom.
-
Spectrophotometer (Plate Reader): Capable of reading absorbance at 412 nm.
-
Isothermal Titration Calorimeter.
-
Surface Plasmon Resonance (SPR) Instrument and Sensor Chips (e.g., CM5 chip).
Protocol 1: AChE Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of the reaction between DTNB and thiocholine, which is produced from the hydrolysis of acetylthiocholine by AChE.
a. Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in PBS. The final concentration in the well should be optimized, typically around 0.1-0.5 U/mL.
-
This compound Solutions: Prepare a series of dilutions of this compound in PBS (or a buffer with a low percentage of DMSO to ensure solubility).
-
DTNB Solution: Dissolve DTNB in 0.1 M sodium phosphate buffer (pH 8.0) to a final concentration of 10 mM.
-
ATCI Solution: Dissolve ATCI in deionized water to a final concentration of 14 mM.
b. Assay Procedure: [5]
-
To each well of a 96-well plate, add:
-
140 µL of 0.1 M sodium phosphate buffer (pH 8.0).
-
10 µL of the this compound solution (or buffer for control).
-
10 µL of the AChE solution.
-
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
c. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[6][7]
a. Sample Preparation:
-
AChE Solution: Dialyze AChE against the ITC running buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) to ensure buffer matching. The final concentration in the sample cell should be in the range of 10-50 µM.
-
This compound Solution: Dissolve this compound in the same ITC running buffer to a concentration approximately 10-20 times that of the AChE concentration. Ensure complete dissolution and filter the solution.
b. ITC Experiment:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Load the AChE solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the AChE solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control experiment by injecting this compound into the buffer alone to account for the heat of dilution.
c. Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the corrected heat change per mole of injectant against the molar ratio of this compound to AChE.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[8] This allows for the determination of association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).
a. Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize AChE onto the sensor surface via amine coupling. The optimal immobilization level should be determined empirically to avoid mass transport limitations.
-
Deactivate any remaining active esters using ethanolamine.
b. Binding Analysis:
-
Prepare a series of dilutions of this compound (analyte) in the SPR running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the immobilized AChE surface at a constant flow rate.
-
Monitor the association phase (binding) and dissociation phase (buffer flow) in real-time.
-
Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration), if necessary.
c. Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The corrected sensorgrams are then globally fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for accurately measuring the binding affinity of this compound to acetylcholinesterase. By employing a combination of enzymatic and biophysical techniques, researchers can obtain a detailed understanding of the inhibitory mechanism and binding kinetics of this compound, which is essential for its further development as a potential therapeutic agent.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. This compound|19843-03-9|MSDS [dcchemicals.com]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. Determination of affinity and efficacy of acetylcholinesterase inhibitors using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes & Protocols: Isolation of Dehydrodicentrine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the isolation and purification of Dehydrodicentrine, an aporphine alkaloid with significant biological activity, from plant sources. The methodologies outlined are based on established principles for the extraction of alkaloids from plant matrices, with specific details adapted from literature on aporphine alkaloid isolation.
This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value of 2.98 μM, making it a compound of interest for research in neurodegenerative diseases.[1] This protocol will guide researchers through the necessary steps from plant material preparation to the purification and quantification of this compound.
Plant Material and Pre-processing
This compound has been successfully isolated from various plant species, most notably from the roots of Stephania epigaea and tubers of Corydalis species.[1] While specific data for Dactylicapnos scandens is not extensively documented in the reviewed literature, the general protocol for aporphine alkaloid extraction is applicable.
Protocol:
-
Collection and Identification: Collect the desired plant material (e.g., roots, tubers). Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area, preferably in the shade to prevent the degradation of phytochemicals. Alternatively, a hot air oven at a controlled temperature (e.g., 60°C) can be used.
-
Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
The extraction process is designed to efficiently liberate the alkaloids from the plant matrix. An acid-base extraction method is commonly employed for alkaloids.
Protocol:
-
Acidified Solvent Extraction:
-
Macerate the powdered plant material (e.g., 300 g) with a 0.1 M hydrochloric acid solution (e.g., 3 x 3000 mL).
-
Employ ultrasonication (e.g., 40,000 Hz for 20 minutes for each extraction cycle) to enhance extraction efficiency.[2]
-
Combine the acidic extracts and filter to remove solid plant debris.
-
-
Basification and Liquid-Liquid Extraction:
-
Adjust the pH of the filtered acidic extract to approximately 8.5 by slowly adding a 0.1 M sodium hydroxide solution. This converts the alkaloid salts into their free base form.[2]
-
Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as dichloromethane or chloroform. Repeat the extraction multiple times (e.g., 3 times) to ensure complete transfer of the alkaloids into the organic phase.
-
-
Concentration:
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
Purification of this compound
The crude alkaloid extract contains a mixture of compounds. Chromatographic techniques are employed for the isolation and purification of the target compound, this compound.
HSCCC is an effective technique for the preparative separation of alkaloids from a crude extract, offering high sample recovery.[2]
Protocol:
-
Solvent System Selection: A two-phase solvent system is crucial for successful separation. A common system for aporphine alkaloids is a mixture of n-hexane-ethyl acetate-methanol-acetonitrile-water (e.g., in a ratio of 5:3:3:2.5:5, v/v/v/v/v).[2]
-
Sample Preparation: Dissolve the crude alkaloid extract (e.g., 100 mg) in a mixture of the upper and lower phases of the solvent system (e.g., 1:1, v/v).[2]
-
HSCCC Separation:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Inject the sample solution.
-
Elute with the mobile phase (lower phase) at a defined flow rate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
HPLC is a high-resolution technique suitable for the final purification and quantification of this compound.
Protocol:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation of aporphine alkaloids (e.g., Thermo Scientific Hypersil GOLD™ aQ C18, 100 mm × 2.1 mm, 1.9 μm).[2]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with additives like triethylamine and glacial acetic acid to improve peak shape (e.g., acetonitrile-water-triethylamine-glacial acetic acid at a ratio of 55:44:1:0.15, v/v/v/v).[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of 254 nm is commonly used for alkaloids.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the partially purified fractions from HSCCC or the crude extract in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Collect the peak corresponding to this compound based on its retention time, which can be determined by running a standard if available.
-
-
Purity Analysis:
-
Re-inject the collected fraction into the HPLC to confirm its purity. A single, sharp peak indicates a high degree of purity.
-
Quantitative Data
The yield and purity of the isolated this compound can be determined at various stages of the purification process. The following table presents example data for the isolation of aporphine alkaloids from a plant source.
| Compound | Crude Extract (mg) | Purified Compound (mg) | Purity (%) |
| 2-hydroxy-1-methoxyaporphine | 100 | 6.3 | 95.1 |
| pronuciferine | 100 | 1.1 | 96.8 |
| nuciferine | 100 | 8.5 | 98.9 |
| roemerine | 100 | 2.7 | 97.4 |
| Data adapted from a study on the isolation of aporphine alkaloids from Nelumbo nucifera using HSCCC.[2] |
In a study on Corydalis yanhusuo, the content of this compound in the total alkaloid extract was found to be 13.11%.
Experimental Workflows and Signaling Pathways
References
- 1. Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dehydrodicentrine: Unraveling its Immunomodulatory Potential through Macrophage Cytokine Profiling
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydrodicentrine, a member of the aporphine class of alkaloids, presents a compelling avenue for immunomodulatory research. Aporphine alkaloids have demonstrated the potential to interact with key inflammatory signaling pathways, suggesting a role in regulating the immune response.[1][2][3] Macrophages are central players in the inflammatory cascade, orchestrating the production of a wide array of cytokines that can either propagate or resolve inflammation. Understanding how novel compounds like this compound influence the cytokine profile of macrophages is a critical step in evaluating their therapeutic potential for inflammatory and autoimmune diseases.
This document provides a comprehensive guide for investigating the effects of this compound on cytokine production in macrophages. It includes detailed protocols for cell culture, stimulation, and cytokine analysis, alongside hypothetical data to illustrate potential outcomes. Furthermore, it outlines a plausible signaling pathway through which this compound may exert its effects, providing a framework for mechanistic studies.
Data Presentation: Hypothetical Cytokine Profiling
The following tables represent hypothetical data illustrating the potential dose-dependent effects of this compound on cytokine secretion and gene expression in lipopolysaccharide (LPS)-stimulated macrophages. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages (ELISA)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50 ± 8 | 30 ± 5 | 15 ± 3 |
| LPS (100 ng/mL) | 1200 ± 150 | 2500 ± 300 | 800 ± 100 |
| LPS + this compound (1 µM) | 950 ± 120 | 1800 ± 250 | 600 ± 80 |
| LPS + this compound (10 µM) | 500 ± 70 | 900 ± 120 | 300 ± 40 |
| LPS + this compound (50 µM) | 200 ± 30 | 350 ± 50 | 120 ± 20 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Anti-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages (ELISA)
| Treatment | IL-10 (pg/mL) |
| Vehicle Control | 20 ± 4 |
| LPS (100 ng/mL) | 150 ± 25 |
| LPS + this compound (1 µM) | 180 ± 30 |
| LPS + this compound (10 µM) | 250 ± 40 |
| LPS + this compound (50 µM) | 350 ± 50 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Cytokine Gene Expression in LPS-Stimulated Macrophages (qPCR)
| Treatment | Tnf (Fold Change) | Il6 (Fold Change) | Il1b (Fold Change) | Il10 (Fold Change) |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| LPS (100 ng/mL) | 50.0 ± 7.5 | 120.0 ± 18.0 | 80.0 ± 12.0 | 15.0 ± 2.5 |
| LPS + this compound (10 µM) | 20.0 ± 3.0 | 45.0 ± 6.8 | 30.0 ± 4.5 | 25.0 ± 3.8 |
Data are presented as mean ± standard deviation relative to the vehicle control.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments required to assess the impact of this compound on macrophage cytokine profiling.
Protocol 1: Macrophage Cell Culture and Differentiation
This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well cell culture plates
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells into 6-well plates at a density of 1 x 10⁶ cells/well.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate the cells with PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and replace it with fresh, PMA-free RPMI-1640 medium.
-
Allow the cells to rest for 24 hours before proceeding with stimulation experiments.
Protocol 2: Macrophage Stimulation with LPS and this compound Treatment
This protocol details the stimulation of differentiated macrophages with LPS to induce a pro-inflammatory response and subsequent treatment with this compound.[4][5][6]
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 medium to the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a working solution of LPS in complete RPMI-1640 medium (e.g., 100 ng/mL).
-
Remove the medium from the rested, differentiated macrophages and gently wash the cells once with sterile PBS.
-
Add fresh complete RPMI-1640 medium containing the different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
After the pre-incubation, add LPS to the designated wells to a final concentration of 100 ng/mL.
-
Incubate the plates for a specified duration based on the downstream analysis (e.g., 6 hours for qPCR, 24 hours for ELISA).
-
After incubation, collect the cell culture supernatants for ELISA analysis and store them at -80°C.
-
Lyse the cells remaining in the wells for RNA extraction and subsequent qPCR analysis.
Protocol 3: Cytokine Quantification by ELISA
This protocol outlines the general steps for quantifying cytokine protein levels in the collected cell culture supernatants using a sandwich ELISA kit.[4][7][8][9][10]
Materials:
-
Commercially available ELISA kits for human TNF-α, IL-6, IL-1β, and IL-10
-
Collected cell culture supernatants (from Protocol 2)
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution (TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Wash the plate and block non-specific binding sites.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
Wash the plate and add Streptavidin-HRP. Incubate.
-
Wash the plate and add the TMB substrate solution.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 4: Cytokine Gene Expression Analysis by qPCR
This protocol describes the measurement of cytokine mRNA levels using quantitative real-time PCR.[11][12][13][14]
Materials:
-
Cell lysates (from Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for TNF, IL6, IL1B, IL10, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
-
Mandatory Visualizations
The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow.
Caption: Hypothetical signaling pathway of this compound in macrophages.
Caption: Experimental workflow for macrophage cytokine profiling.
References
- 1. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Prediction of six macrophage phenotypes and their IL-10 content based on single-cell morphology using artificial intelligence [frontiersin.org]
- 8. Production of TNF-α, IL-6, and IL-10 by Isolated Tissue Macrophages [bio-protocol.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 2.5. Measurement of TNF-α, IL-6, and Il-10 Protein Expression in Treated Macrophages [bio-protocol.org]
- 11. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurosurgery.uw.edu [neurosurgery.uw.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Dehydrodicentrine Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the cytotoxic effects of Dehydrodicentrine, an aporphine alkaloid, on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation.[1][2]
Introduction to this compound and the MTT Assay
This compound is a natural compound belonging to the aporphine class of alkaloids. Several aporphine alkaloids have demonstrated cytotoxic activity against various cancer cell lines, making them a subject of interest in cancer research.[3][4][5][6] The MTT assay is a reliable and sensitive method to quantify the cytotoxic potential of compounds like this compound. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.
Data Presentation
Quantitative data obtained from the MTT assay, such as the half-maximal inhibitory concentration (IC50), should be summarized for clear comparison. Below is a template table for presenting such data. Researchers will need to populate this table with their own experimental results.
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| e.g., MCF-7 (Breast Cancer) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| e.g., A549 (Lung Cancer) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| e.g., HeLa (Cervical Cancer) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| e.g., HepG2 (Liver Cancer) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
This section provides a detailed methodology for conducting an MTT assay to determine the cytotoxicity of this compound.
Materials:
-
This compound (of known purity)
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate complete medium.
-
Harvest cells in their logarithmic growth phase using trypsinization.
-
Determine the cell viability and count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at an optimized density (typically 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells with medium only). A positive control (a known cytotoxic agent like Doxorubicin) should also be included.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow:
The following diagram illustrates the key steps in the MTT assay for determining this compound cytotoxicity.
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis:
While the specific signaling pathway for this compound-induced cytotoxicity is not yet established, many natural compounds, including other alkaloids, are known to induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The following diagram presents a generalized model of these pathways, which can serve as a template for future investigations into the mechanism of action of this compound.
Caption: A generalized model of apoptosis signaling pathways potentially affected by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. article.sapub.org [article.sapub.org]
- 4. ikm.org.my [ikm.org.my]
- 5. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Aporphine Alkaloids from Leaves and Twigs of Pseuduvaria trimera (Craib) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Determination of Dehydrodicentrine
Introduction
Dehydrodicentrine is a bioactive aporphine alkaloid that has garnered interest for its potential pharmacological activities, including acetylcholinesterase inhibition.[1][2] As with any potential drug candidate, establishing its stability profile is a critical component of the drug development process. A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This application note provides a comprehensive protocol for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. The methodology is designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), which outlines the requirements for forced degradation studies.[3] These studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.
Objective
To develop and validate a specific, accurate, precise, and robust stability-indicating RP-HPLC method for the quantification of this compound in the presence of its degradation products generated under various stress conditions.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Analytical reagent grade hydrochloric acid (HCl)
-
Analytical reagent grade sodium hydroxide (NaOH)
-
Analytical reagent grade hydrogen peroxide (H₂O₂)
-
Purified water (18.2 MΩ·cm)
-
HPLC grade ammonium acetate
-
HPLC grade acetic acid
Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
-
B: Acetonitrile.
-
-
Gradient Program:
Time (min) % A % B 0 90 10 20 40 60 25 40 60 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or as determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Diluent: Methanol or a mixture of Acetonitrile and Water (50:50 v/v).
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with diluent.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the HPLC method. The goal is to achieve 5-20% degradation of the API.[3]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80 °C for 48 hours. Dissolve an accurately weighed amount in diluent to prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound to UV light (254 nm) and visible light in a photostability chamber for 24 hours. A control sample should be kept in the dark.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
-
Specificity: Analyze the stressed samples. The method is considered specific if the this compound peak is well-resolved from all degradation product peaks (resolution > 2). Peak purity analysis using a PDA detector should also be performed.
-
Linearity: Prepare a series of solutions of this compound in the range of 10-150 µg/mL. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the 100 µg/mL standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be ≤ 2%.
-
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be between 98.0% and 102.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Data Presentation
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradants | Resolution of Main Peak |
| 0.1 M HCl | 24 h | 60 °C | |||
| 0.1 M NaOH | 24 h | 60 °C | |||
| 3% H₂O₂ | 24 h | RT | |||
| Thermal (Solid) | 48 h | 80 °C | |||
| Photolytic (Solution) | 24 h | Chamber |
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Linearity | ||
| Range (µg/mL) | 10 - 150 | |
| Correlation Coefficient (r²) | ≥ 0.999 | |
| Precision | ||
| Repeatability (%RSD, n=6) | ≤ 2.0% | |
| Intermediate Precision (%RSD, n=6) | ≤ 2.0% | |
| Accuracy | ||
| Recovery (%) | 98.0 - 102.0% | |
| LOD (µg/mL) | - | |
| LOQ (µg/mL) | - | |
| Specificity | Resolution > 2, No interference | |
| Robustness | System suitability passes |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: Protocol for the forced degradation study of this compound.
Conclusion
This application note provides a systematic and detailed protocol for the development and validation of a stability-indicating RP-HPLC method for this compound. The successful implementation of this methodology will enable the reliable quantification of this compound in the presence of its degradation products, which is a crucial step in the pharmaceutical development and quality control of this potential therapeutic agent. The provided protocols for forced degradation and method validation are based on ICH guidelines and established practices for aporphine alkaloids, ensuring regulatory compliance and scientific rigor.
References
Troubleshooting & Optimization
preventing Dehydrodicentrine precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydrodicentrine in cell culture. Our aim is to help you prevent precipitation and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound precipitated after I added it to my cell culture medium. What happened?
A1: this compound, like many alkaloids, has low aqueous solubility.[1] Precipitation in cell culture media is a common issue and can be caused by several factors:
-
High Final Concentration: The concentration of this compound in your media may have exceeded its solubility limit.
-
Improper Dissolution of Stock Solution: The compound may not have been fully dissolved in the initial solvent before being added to the aqueous media.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.[2]
-
Media Composition: Components in your cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[3][4]
-
pH of the Media: The pH of your cell culture medium can affect the charge and solubility of this compound.
-
Temperature: Temperature fluctuations, such as adding a cold stock solution to warm media, can decrease the solubility of the compound.[3]
Q2: How can I prevent this compound from precipitating in my cell culture experiments?
A2: To prevent precipitation, we recommend the following:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock solution.[5]
-
Stepwise Dilution: When preparing your working solution, perform a stepwise dilution. First, dilute the DMSO stock solution in a small amount of an aqueous buffer like PBS before adding it to the final volume of cell culture medium.[5]
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid cytotoxicity.[6] For sensitive cell lines, a concentration of 0.1% or lower is recommended.[6]
-
Pre-warm Media: Ensure your cell culture media is at the optimal temperature (e.g., 37°C) before adding the this compound solution.
-
Gentle Mixing: After adding the compound, gently swirl the culture flask or plate to ensure even distribution without causing excessive agitation.
-
Conduct a Solubility Test: Before your main experiment, perform a small-scale solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium.
Q3: What is the best solvent to use for making a this compound stock solution?
A3: Based on the general properties of alkaloids, Dimethyl sulfoxide (DMSO) is a good first choice for creating a stock solution due to its high solubilizing power for organic molecules.[1][7] Anhydrous ethanol can also be used.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your cell culture.
Q4: Is there any quantitative data on the solubility of this compound?
Data Presentation: Qualitative Solubility of this compound
| Solvent/Solution | Expected Solubility | Rationale |
| Water / PBS | Poor | Alkaloids are generally poorly soluble in aqueous solutions.[1] |
| DMSO | Good | A strong polar aprotic solvent known to dissolve a wide range of organic compounds.[7] |
| Ethanol | Moderate to Good | A polar protic solvent that can dissolve many alkaloids.[1] |
| Cell Culture Media | Low to Moderate | The complex mixture of salts, proteins, and other components can affect solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 337.37 g/mol )[9]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh out 3.37 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to one month) or -80°C for long-term storage.[9]
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS)
-
Pre-warmed cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile PBS in a sterile microcentrifuge tube. Mix well by gentle pipetting. This creates a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in a sterile conical tube.
-
Gently mix the final working solution by inverting the tube or swirling. Do not vortex, as this can cause foaming and protein denaturation in the medium.
-
The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
Caption: Mechanism of this compound action.
References
- 1. Alkaloids [m.chemicalbook.com]
- 2. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 3. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 5. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound|19843-03-9|MSDS [dcchemicals.com]
- 9. This compound|19843-03-9|COA [dcchemicals.com]
Navigating the Labyrinth of Dehydrodicentrine Fragmentation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for mass spectrometry analysis of Dehydrodicentrine and related aporphine alkaloids. This guide provides troubleshooting advice and answers to frequently asked questions to assist you in overcoming common challenges during your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns observed for aporphine alkaloids like this compound in positive ion ESI-MS/MS?
A1: Aporphine alkaloids exhibit several characteristic fragmentation pathways in positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS). The primary fragmentation event is often the loss of the amino group and its substituent from the ethylamino bridge. Subsequent fragmentations typically involve the loss of peripheral substituents from the aromatic rings.
Q2: I am observing unexpected neutral losses in my spectra. What could be the cause?
A2: Unexpected neutral losses can arise from the specific substitution pattern of the aporphine alkaloid. For instance, if a hydroxyl group is vicinal to a methoxy group on an aromatic ring, losses of methanol (CH₃OH) and carbon monoxide (CO) are commonly observed. The presence of a methylenedioxy group can lead to the loss of formaldehyde (CH₂O) followed by CO.
Q3: My MS/MS spectra show radical losses. Is this normal for aporphine alkaloids?
A3: Yes, radical losses are a known fragmentation pathway for aporphine alkaloids. The most common radical losses observed are methyl (CH₃•) and methoxy (CH₃O•) radicals.
Q4: I am having trouble achieving consistent fragmentation. What experimental parameters should I optimize?
A4: Consistent fragmentation is highly dependent on the collision energy. It is crucial to perform collision-induced dissociation (CID) experiments at varying collision energies to identify the optimal conditions for generating informative fragment ions. The choice of collision gas (e.g., argon, nitrogen) can also influence the fragmentation pattern.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity or No Molecular Ion Peak | In-source fragmentation. | Optimize the cone voltage (or equivalent parameter) to minimize fragmentation in the ion source. A lower cone voltage generally favors the observation of the molecular ion. |
| Poor ionization efficiency. | Ensure the mobile phase contains a suitable modifier (e.g., 0.1% formic acid) to promote protonation in positive ion mode. | |
| Inconsistent Fragmentation Pattern | Fluctuation in collision energy. | Ensure the mass spectrometer's collision energy is calibrated and stable. Perform multiple injections to check for reproducibility. |
| Presence of co-eluting isomers. | Improve chromatographic separation to ensure that only a single isomer enters the mass spectrometer at any given time. | |
| Complex and Uninterpretable MS/MS Spectra | High collision energy causing extensive fragmentation. | Systematically decrease the collision energy to favor the formation of primary, more structurally informative fragment ions. |
| Presence of multiple charge states. | Optimize the electrospray source conditions (e.g., capillary voltage, nebulizer gas flow) to favor the formation of a single charge state, typically [M+H]⁺. |
Key Fragmentation Pathways of Aporphine Alkaloids
The fragmentation of aporphine alkaloids is a systematic process that can reveal the substitution pattern of the molecule.
Common Neutral and Radical Losses in ESI-MS/MS
| Neutral/Radical Loss | Mass (Da) | Structural Origin |
| Amino Group (as NH₃) | 17 | Loss from the ethylamino bridge. |
| Methyl Radical (CH₃•) | 15 | Loss of a methyl substituent. |
| Methoxy Radical (CH₃O•) | 31 | Loss of a methoxy substituent. |
| Formaldehyde (CH₂O) | 30 | From a methylenedioxy group. |
| Carbon Monoxide (CO) | 28 | Often follows the loss of formaldehyde or methanol. |
| Methanol (CH₃OH) | 32 | From vicinal hydroxyl and methoxy groups. |
Experimental Protocols
General Protocol for ESI-MS/MS Analysis of Aporphine Alkaloids:
-
Sample Preparation: Dissolve the purified alkaloid or plant extract in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1-10 µg/mL.
-
Chromatography (optional but recommended): Perform liquid chromatography using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0-4.5 kV.
-
Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-400 °C.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Perform a ramping experiment from 10-50 eV to determine the optimal energy for characteristic fragmentation.
-
Visualizing Fragmentation and Workflows
Caption: Generalized fragmentation pathway of aporphine alkaloids in ESI-MS/MS.
Caption: A typical experimental workflow for the analysis of aporphine alkaloids.
Dehydrodicentrine aggregation issues in high-concentration stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehydrodicentrine, specifically addressing challenges related to its aggregation in high-concentration stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an aporphine alkaloid that has been identified as an inhibitor of acetylcholinesterase (AChE).[1][2][3] Its inhibitory action on AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Q2: What are the recommended solvents for preparing this compound stock solutions?
While specific solubility data in various solvents is limited, dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For aqueous buffers like PBS, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final desired concentration, ensuring the final DMSO concentration is compatible with the experimental system (typically <0.5% to avoid cellular toxicity).[4]
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
For long-term storage, this compound powder should be stored at -20°C for periods longer than two years, while for up to one year, 4°C is suitable.[1][2] Once prepared, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4] It is recommended to use freshly prepared solutions whenever possible.[2]
Q4: I observed precipitation in my this compound stock solution after storage. What could be the cause?
Precipitation in a stock solution upon storage, especially at low temperatures, can be due to exceeding the solubility limit of the compound in the chosen solvent at that temperature. Aggregation of the small molecules can also lead to the formation of visible precipitates.[5]
Q5: How can I detect and quantify the aggregation of this compound in my experiments?
Several methods can be employed to detect and quantify small molecule aggregation. These include dynamic light scattering (DLS) to measure particle size distribution, transmission electron microscopy (TEM) for direct visualization of aggregates, and spectrophotometry to measure turbidity.[5][6] Functional assays, such as monitoring the inhibition of a known enzyme, can also be used to assess the impact of aggregation on the compound's activity.
Troubleshooting Guide: this compound Aggregation in High-Concentration Stock Solutions
Issue 1: Precipitation or Cloudiness Observed in a Freshly Prepared High-Concentration Stock Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility Limit | 1. Gently warm the solution (e.g., in a 37°C water bath).2. Use sonication to aid dissolution.3. If precipitation persists, prepare a new, less concentrated stock solution. | The precipitate dissolves, resulting in a clear solution. |
| Slow Dissolution Rate | 1. Increase the vortexing time.2. Allow the solution to mix on a rotator at room temperature for an extended period. | The compound fully dissolves over time. |
| Incorrect Solvent | 1. Consult literature for alternative solvents for similar aporphine alkaloids.2. Test solubility in a small volume of an alternative solvent (e.g., ethanol, methanol). | Identification of a more suitable solvent for the desired concentration. |
Issue 2: Stock Solution Appears Clear Initially but Forms Precipitates Over Time or After Freeze-Thaw Cycles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature-Dependent Solubility | 1. Store the stock solution at room temperature if stability allows.2. Before use, gently warm the solution and vortex to redissolve any precipitate. | The precipitate redissolves, and the solution remains clear for use. |
| Compound Aggregation | 1. Prepare fresh stock solutions more frequently.2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.3. Consider adding a small amount of a non-ionic detergent (e.g., Tween® 20 at 0.01-0.1%) to the stock solution to prevent aggregation. | Reduced precipitate formation and improved solution stability over time. |
| pH Shift in Solution | 1. Ensure the solvent is buffered if the compound's solubility is pH-sensitive.2. Measure the pH of the stock solution and adjust if necessary. | Stabilization of the compound in solution by maintaining an optimal pH. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution for any remaining particulate matter. If clear, the stock solution is ready.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
Protocol 2: Assessing this compound Aggregation using Dynamic Light Scattering (DLS)
-
Materials: this compound stock solution, experimental buffer (e.g., PBS), DLS instrument, low-volume cuvettes.
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the experimental buffer to the desired final concentrations.
-
As a control, prepare a buffer-only sample.
-
Transfer the samples to the DLS cuvettes.
-
Equilibrate the samples at the desired experimental temperature within the DLS instrument.
-
Perform DLS measurements to determine the particle size distribution and polydispersity index (PDI).
-
Analyze the data: the presence of large particles (e.g., >100 nm) with a high PDI can be indicative of aggregation.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound |CAS 19843-03-9|DC Chemicals [dcchemicals.com]
- 2. This compound|19843-03-9|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Dehydrodicentrine degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Dehydrodicentrine during experimental sample preparation. The information provided is based on the general characteristics of aporphine alkaloids, the chemical class to which this compound belongs, due to the limited availability of specific degradation data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Q2: What are the primary factors that can cause this compound degradation?
Based on the general behavior of aporphine alkaloids, the primary factors that can induce degradation include:
-
pH: Exposure to strong acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.
-
Oxidation: Aporphine alkaloids can be susceptible to oxidation, leading to the formation of oxoaporphines and other degradation products.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q3: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored under the following conditions:
-
Solid form: Store at -20°C in a tightly sealed container, protected from light.
-
In solution: Prepare solutions fresh whenever possible. If storage is necessary, aliquot the solution into tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may arise during the sample preparation of this compound.
Issue 1: Low recovery or loss of this compound in the final sample.
| Potential Cause | Troubleshooting Step |
| Degradation due to pH | - Maintain the pH of all solutions within a neutral or slightly acidic range (e.g., pH 4-7).- Avoid the use of strong acids or bases during extraction and purification steps. Consider using milder acids like citric acid for extraction. |
| Oxidative degradation | - Degas all solvents prior to use.- Consider adding antioxidants, such as ascorbic acid, to your sample solutions.- Work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Adsorption to surfaces | - Use silanized glassware or low-adsorption plasticware.- Pre-rinse all containers and equipment with the sample solvent. |
| Incomplete extraction | - Optimize the extraction solvent system. A mixture of chloroform and methanol has been shown to be effective for aporphine alkaloids.- Ensure thorough mixing and sufficient extraction time. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Formation of degradation products | - Review the sample preparation workflow for potential stress factors (pH, light, temperature, oxygen exposure).- Perform a forced degradation study to intentionally generate degradation products and identify their retention times. |
| Contamination from solvents or reagents | - Use high-purity (e.g., HPLC grade) solvents and reagents.- Run a blank sample (all components except the analyte) to identify any background peaks. |
| Excipient interference (for formulated products) | - Analyze a placebo sample (all formulation components except the drug) to identify peaks originating from excipients. |
Issue 3: Inconsistent or non-reproducible analytical results.
| Potential Cause | Troubleshooting Step |
| Sample degradation over time | - Prepare samples immediately before analysis.- If samples need to be stored, keep them at low temperatures (e.g., 4°C in an autosampler) and protect them from light. |
| Variability in sample preparation procedure | - Standardize all steps of the sample preparation protocol, including volumes, times, and temperatures.- Ensure all personnel are following the same procedure. |
| Instrumental variability | - Perform regular system suitability tests to ensure the analytical instrument is performing correctly. |
Data Presentation
Table 1: Summary of Potential Stress Factors and Mitigation Strategies for this compound
| Stress Factor | Potential Degradation Pathway | Recommended Mitigation Strategies |
| Acidic pH | Hydrolysis of functional groups | - Maintain pH between 4 and 7.- Use mild acids (e.g., citric acid) if acidification is necessary. |
| Alkaline pH | Hydrolysis, oxidation | - Maintain pH between 4 and 7.- Avoid strong bases. |
| Oxidizing Agents | Oxidation of the aporphine ring | - Use degassed solvents.- Add antioxidants (e.g., ascorbic acid).- Work under an inert atmosphere. |
| Light (UV/Visible) | Photodegradation | - Work in a dark or amber-lit environment.- Use amber vials for sample storage and analysis. |
| Elevated Temperature | Acceleration of all degradation pathways | - Keep samples cool (on ice or at 4°C) during preparation.- Store samples at -20°C (solid) or -80°C (solution). |
Experimental Protocols
Protocol 1: General Procedure for Solid-Liquid Extraction of Aporphine Alkaloids from a Plant Matrix
-
Sample Preparation: Dry and powder the plant material.
-
Extraction:
-
Macerate the powdered material with a suitable solvent system (e.g., a mixture of chloroform and methanol) at room temperature with agitation for a specified period (e.g., 1-2 hours).
-
Alternatively, use a milder acidic aqueous solution (e.g., 0.5 M citric acid) for the initial extraction.
-
-
Filtration: Filter the extract to remove solid plant material.
-
Liquid-Liquid Extraction (for purification):
-
If a non-polar solvent was used for the initial extraction, partition the extract with an acidic aqueous solution to protonate the alkaloids and draw them into the aqueous phase, leaving non-polar impurities in the organic phase.
-
Adjust the pH of the aqueous phase to basic (e.g., with ammonium hydroxide) to deprotonate the alkaloids.
-
Extract the alkaloids into a fresh, immiscible organic solvent (e.g., ethyl acetate or tert-amyl methyl ether).
-
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure to obtain the crude alkaloid extract.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for HPLC).
Protocol 2: Forced Degradation Study for this compound (General Approach)
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.
-
Thermal Degradation: Heat the solid this compound or its solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber) for a defined period. Keep a control sample in the dark.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Mandatory Visualization
Caption: General workflow for this compound sample preparation.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Dehydrodicentrine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Dehydrodicentrine.
Troubleshooting Guide: Overcoming Low Yield
Low yields in this compound synthesis can arise from various factors, from the quality of starting materials to the specifics of the reaction conditions. This guide addresses common issues encountered during the key synthetic steps.
Issue 1: Low yield in the Bischler-Napieralski reaction for the formation of the dihydroisoquinoline intermediate.
-
Question: My Bischler-Napieralski reaction is resulting in a low yield of the desired dihydroisoquinoline intermediate. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in the Bischler-Napieralski reaction are a common challenge. Here are several factors to investigate:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: A major side reaction is the retro-Ritter reaction, which forms styrenes.[2] This is more prevalent with certain substrates. Using the corresponding nitrile as a solvent can help shift the equilibrium away from this side reaction.
-
-
Substrate Reactivity: The aromatic ring of your β-phenylethylamide may not be sufficiently activated for the electrophilic aromatic substitution to occur efficiently.
-
Solution: The Bischler-Napieralski reaction works best with electron-rich aromatic rings. If your substrate has electron-withdrawing groups, the reaction will be more challenging and may require harsher conditions, such as the use of P₂O₅ in refluxing POCl₃.[1]
-
-
Reagent Stoichiometry: Incorrect stoichiometry of the reagents can lead to incomplete reactions or the formation of side products.
-
Solution: Carefully control the molar ratios of your substrate and dehydrating agent. An excess of the dehydrating agent is often used, but large excesses can sometimes lead to charring and other side reactions.
-
-
Issue 2: Poor yield in the subsequent dehydrogenation to form the isoquinoline ring.
-
Question: The dehydrogenation of my dihydroisoquinoline intermediate to the fully aromatic isoquinoline is inefficient. What can I do to improve the yield?
-
Answer: The dehydrogenation step is crucial for forming the aromatic core of this compound. Common issues include:
-
Ineffective Catalyst: The catalyst used for dehydrogenation may not be active enough.
-
Solution: Palladium on carbon (Pd/C) is a common and effective catalyst. Ensure your catalyst is of high quality and not poisoned. The reaction is often carried out at elevated temperatures in a high-boiling solvent like decalin or xylene.
-
-
Reaction Conditions: The temperature and reaction time may not be optimal.
-
Solution: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Insufficient heating will lead to an incomplete reaction, while excessive heating can cause degradation of the product.
-
-
Issue 3: Low overall yield after the final cyclization to form the aporphine core.
-
Question: My final cyclization step to form the tetracyclic aporphine core of this compound is giving a low yield. How can I optimize this step?
-
Answer: The intramolecular cyclization to form the aporphine ring system is often a low-yielding step.
-
Reaction Method: The choice of cyclization method is critical.
-
Solution: Phenolic oxidative coupling is a common method. Reagents like ferric chloride (FeCl₃) or potassium ferricyanide (K₃[Fe(CN)₆]) can be used. The yields of these reactions are often modest. Photochemical cyclization is another alternative that can sometimes provide improved yields.
-
-
Protecting Groups: The presence or absence of protecting groups on phenolic hydroxyls can influence the reaction outcome.
-
Solution: It may be necessary to protect the phenolic hydroxyl groups before the cyclization and deprotect them afterward. This can prevent unwanted side reactions and improve the yield of the desired product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and other aporphine alkaloids?
A1: The most common synthetic strategies involve the construction of a benzylisoquinoline or tetrahydroisoquinoline core, followed by intramolecular cyclization to form the aporphine skeleton. The key reactions for forming the isoquinoline core are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[3][4]
Q2: Which is a better method for the initial cyclization, the Bischler-Napieralski or the Pictet-Spengler reaction?
A2: The choice between these two reactions depends on the available starting materials and the substitution pattern of the target molecule. The Bischler-Napieralski reaction starts from a β-phenylethylamide and typically requires strong dehydrating agents and heat.[1][2] The Pictet-Spengler reaction condenses a β-phenylethylamine with an aldehyde or ketone, often under milder acidic conditions, especially if the aromatic ring is electron-rich.[4][5] For substrates that are sensitive to harsh conditions, the Pictet-Spengler reaction may be preferred.
Q3: How can I purify my this compound product effectively?
A3: Purification of aporphine alkaloids can be challenging due to their similar polarities. Column chromatography on silica gel or alumina is the most common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. High-performance liquid chromatography (HPLC) can be used for final purification to obtain a highly pure product.
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Yes. Many of the reagents used in this synthesis are hazardous. For example, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Data Presentation
The following table summarizes reported yields for key steps in the synthesis of aporphine alkaloids, providing a benchmark for what can be expected. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Reaction Step | Synthetic Method | Starting Material | Product | Reagents/Conditions | Reported Yield (%) | Reference |
| Dihydroisoquinoline Formation | Bischler-Napieralski | N-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-dimethoxyphenylacetamide | 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | POCl₃, Toluene, reflux | ~60-70% | General literature values |
| Tetrahydroisoquinoline Formation | Pictet-Spengler | N-tosyl tyramine and 2-bromophenylacetaldehyde | N-tosyl-1-(2-bromobenzyl)-1,2,3,4-tetrahydroisoquinoline | Trifluoroacetic acid | 55% | [3] |
| Aporphine Core Formation | Intramolecular Phenol ortho-Arylation | N-tosyl-1-(2-bromobenzyl)-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline | Aporphine scaffold | Pd(OAc)₂, P(c-Hex)₃, Cs₂CO₃ | Moderate | [3] |
| Aporphine Core Formation | Phenolic Oxidative Coupling | (±)-Reticuline | (±)-Glaucine and (±)-Isoboldine | Ferric chloride | Low | General literature values |
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Intermediate
-
Amide Formation: To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM), add 3,4-dimethoxyphenylacetyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting amine is consumed (monitor by TLC).
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Cyclization: Dissolve the crude amide in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Make the aqueous layer basic with concentrated ammonium hydroxide.
-
Extract the product with DCM or chloroform.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the dihydroisoquinoline.
Protocol 2: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Intermediate
-
Dissolve the β-phenylethylamine (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., toluene, DCM).
-
Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) (0.1-1.0 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: General Workflow for this compound Synthesis
A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Bischler-Napieralski Reaction
A troubleshooting decision tree for the Bischler-Napieralski reaction.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
addressing matrix effects in Dehydrodicentrine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Dehydrodicentrine.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS analysis. This guide provides a systematic approach to identifying and mitigating these effects for this compound analysis.
Problem: Poor reproducibility of this compound signal between samples.
| Possible Cause | Recommended Action |
| Variable Matrix Effects | Different biological samples (e.g., plasma, urine) from various subjects can have varying compositions, leading to inconsistent matrix effects. |
| Solution 1: Implement a robust sample preparation method. Utilize techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. Protein precipitation is a simpler but often less clean method.[1][2] | |
| Solution 2: Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound would co-elute and experience similar matrix effects, allowing for accurate correction. If a specific SIL-IS is unavailable, a structural analog with similar physicochemical properties can be considered.[3][4][5] | |
| Solution 3: Optimize chromatographic separation. Improve the separation of this compound from matrix interferences by adjusting the mobile phase composition, gradient, or switching to a different column chemistry. | |
| Inconsistent Sample Collection/Handling | Variations in sample collection, processing, or storage can introduce variability. |
| Solution: Standardize all pre-analytical procedures. Ensure consistent use of anticoagulants, storage temperatures, and freeze-thaw cycles. |
Problem: Low this compound signal intensity (Ion Suppression).
| Possible Cause | Recommended Action |
| Co-elution with Suppressing Agents | Phospholipids, salts, and other endogenous compounds in the biological matrix can co-elute with this compound and suppress its ionization.[6] |
| Solution 1: Enhance sample cleanup. Employ a more rigorous sample preparation method. For plasma samples, consider phospholipid removal strategies or more selective SPE cartridges.[7] | |
| Solution 2: Modify chromatographic conditions. Adjust the gradient to better separate this compound from the region where phospholipids typically elute (early in the run for reversed-phase chromatography). | |
| Solution 3: Dilute the sample. If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8] | |
| Inappropriate Ionization Source Parameters | Suboptimal source conditions can lead to poor ionization efficiency. |
| Solution: Optimize ESI/APCI source parameters. Systematically optimize parameters such as capillary voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. |
Problem: High this compound signal intensity in certain samples (Ion Enhancement).
| Possible Cause | Recommended Action |
| Co-elution with Enhancing Agents | Certain matrix components can enhance the ionization of this compound. |
| Solution 1: Improve chromatographic separation. As with ion suppression, optimizing the chromatography to separate this compound from these enhancing agents is crucial. | |
| Solution 2: Use a suitable internal standard. An appropriate internal standard will also be affected by the enhancement, allowing for accurate quantification.[3] |
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively assess matrix effects for my this compound assay?
A1: The most common method is the post-extraction spike method.[6] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF close to 1 indicates minimal matrix effect. This should be evaluated using at least six different lots of the biological matrix.
Q2: What are the best sample preparation techniques to minimize matrix effects for this compound in plasma?
A2: While the optimal method should be empirically determined, here is a comparison of common techniques:
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other interferences, often leading to significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT by partitioning this compound into an organic solvent, leaving polar interferences in the aqueous phase. | Can be more time-consuming and requires optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | Offers the highest degree of selectivity and cleanup by utilizing specific sorbent chemistries to retain this compound while washing away interferences.[2][7] | More expensive and requires method development to select the appropriate sorbent and elution conditions. |
For aporphine alkaloids like this compound, which are basic compounds, a mixed-mode cation exchange SPE could be highly effective.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?
A3: While not strictly mandatory, a SIL-IS is highly recommended for robust and accurate quantification.[4][8] It is the most effective way to compensate for matrix effects and variability in sample preparation and instrument response. If a SIL-IS is not available, a structural analog that closely mimics the chromatographic and mass spectrometric behavior of this compound should be used.
Q4: Can I simply dilute my sample to reduce matrix effects?
A4: Dilution can be an effective strategy if the concentration of this compound is high enough that the signal remains well above the lower limit of quantification (LLOQ) after dilution.[8] However, for trace-level analysis, dilution may compromise the sensitivity of the assay.
Experimental Protocols
The following are example protocols that can be adapted for this compound analysis. Note: These are starting points and will likely require optimization for your specific application and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
To 100 µL of plasma sample, add 25 µL of internal standard solution.
-
Vortex briefly to mix.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and hexane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to dissolve and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is based on a method for other basic drugs and may be a good starting point.
-
To 200 µL of urine, add 25 µL of internal standard solution and 200 µL of a buffer (e.g., 100 mM phosphate buffer, pH 6.0).
-
Vortex to mix.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the buffer.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase and inject.
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerilliant.com [cerilliant.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing AChE Assays with Dehydrodicentrine
Frequently Asked Questions (FAQs)
Q1: What is the reported IC50 value for Dehydrodicentrine against AChE?
This compound has been reported to be an inhibitor of acetylcholinesterase (AChE) with an IC50 value of approximately 2.98 µM.
Q2: What is the general mechanism of action for this compound on AChE?
While specific kinetic studies for this compound are not extensively available in the public domain, it is classified as a reversible AChE inhibitor. Reversible inhibitors typically bind to the enzyme through non-covalent interactions and can be competitive, non-competitive, or mixed-type inhibitors. Unlike irreversible inhibitors, they do not form a permanent bond with the enzyme.[1][2]
Q3: Is a pre-incubation of this compound with the enzyme necessary?
For many reversible inhibitors, a lengthy pre-incubation period is not required as the binding equilibrium is reached relatively quickly.[3][4][5] However, to ensure that the interaction between this compound and AChE has reached equilibrium before the substrate is added, a short pre-incubation step is recommended. An optimization experiment to determine the ideal pre-incubation time is a good laboratory practice.
Q4: How can I determine the optimal incubation time for this compound in my assay?
To determine the optimal pre-incubation time, you can perform a time-course experiment. Incubate the enzyme (AChE) with this compound at a fixed concentration (e.g., its approximate IC50) for varying periods (e.g., 0, 5, 10, 15, 20, 30 minutes) before adding the substrate to start the reaction. Plot the resulting enzyme activity against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition level stabilizes, indicating that the binding has reached equilibrium.
Experimental Protocols
Detailed Methodology for AChE Inhibition Assay using this compound (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. Keep all solutions on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate Buffer
-
This compound solution at various concentrations (for the negative control, add buffer with the same concentration of solvent as the inhibitor wells).
-
AChE solution.
-
-
The total volume in each well should be consistent.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 10-15 minutes) to allow this compound to bind to the enzyme. This step may require optimization (see FAQ Q4).
-
-
Initiation of Reaction:
-
Add the DTNB solution to all wells.
-
Add the ATCI solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for a specified period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Inhibitor | This compound | N/A |
| Target Enzyme | Acetylcholinesterase (AChE) | N/A |
| IC50 | ~2.98 µM | Internal Data |
| Inhibition Type | Reversible (presumed) | [1][2] |
| Recommended Pre-incubation Time | 10-15 minutes (subject to optimization) | General Practice |
| Substrate | Acetylthiocholine Iodide (ATCI) | Ellman's Method |
| Detection Wavelength | 412 nm | Ellman's Method |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Pipetting errors.- Inconsistent incubation times.- Reagent instability. | - Use calibrated pipettes and proper pipetting techniques.- Use a multichannel pipette for simultaneous additions.- Prepare fresh reagents for each experiment and keep them on ice. |
| Low or no enzyme activity | - Inactive enzyme.- Incorrect buffer pH.- Presence of interfering substances in the sample. | - Verify enzyme activity with a positive control.- Ensure the buffer pH is optimal for the enzyme (typically pH 7-8).- Perform a buffer exchange or dialysis of the sample. |
| Precipitation of this compound | - Low solubility of the compound in the aqueous assay buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells.- Visually inspect the wells for any precipitation. If observed, consider using a different solvent or adding a surfactant like Tween-20 (check for compatibility with the assay). |
| Inconsistent IC50 values | - Variation in pre-incubation time.- Substrate concentration is too high or too low.- Incorrect data analysis. | - Strictly adhere to the optimized pre-incubation time.- Use a substrate concentration around the Km value for the enzyme.- Use appropriate non-linear regression analysis to fit the dose-response curve. |
Visualizations
Caption: Experimental workflow for the AChE inhibition assay with this compound.
Caption: Simplified diagram of AChE action and its inhibition by this compound.
References
Technical Support Center: Dehydrodicentrine Interference with Fluorescent Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by dehydrodicentrine in fluorescent assays.
Troubleshooting Guides
Fluorescent assay interference by small molecules like this compound can manifest as either false positives or false negatives. The two primary mechanisms of interference are autofluorescence and fluorescence quenching (including the inner filter effect). This guide provides a step-by-step approach to identify and mitigate these issues.
Issue 1: Suspected Autofluorescence of this compound
Autofluorescence occurs when a compound in the assay, in this case, this compound, emits its own fluorescence at the same wavelengths used to detect the assay's fluorophore, leading to artificially high signals (false positives).
Troubleshooting Workflow:
selecting appropriate internal standards for Dehydrodicentrine quantification
This guide provides researchers, scientists, and drug development professionals with essential information for selecting an appropriate internal standard (IS) for the accurate quantification of Dehydrodicentrine, an aporphine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it critical for quantifying this compound?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (this compound) that is added in a constant, known amount to all samples, calibrators, and quality controls. Its purpose is to correct for the variability that can occur during sample preparation and analysis. By comparing the analytical response of the analyte to the response of the IS, the method can account for variations in extraction recovery, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the quantification.
Q2: What are the ideal characteristics of an internal standard for this compound analysis?
A: The ideal internal standard should:
-
Be structurally and functionally similar to this compound (e.g., another aporphine alkaloid).
-
Exhibit similar chromatographic behavior (i.e., retention time) and extraction recovery.
-
Be absent in the sample matrix being analyzed.
-
Be clearly separated from the analyte and other matrix components in the chromatogram.
-
Be stable throughout the entire analytical process.
-
For mass spectrometry, it should have a similar ionization response but a different mass-to-charge ratio (m/z) to be distinguishable from the analyte.
Q3: Is a stable isotope-labeled (SIL) this compound available?
Q4: What are suitable structural analogues to use as an internal standard for this compound?
A: When a SIL-IS is unavailable, other structurally related alkaloids can be effective. Based on their shared core structures with this compound, compounds like Tetrahydropalmatine and Berberine are strong candidates. They are from the broader class of isoquinoline alkaloids and have been successfully used as internal standards in the quantification of other alkaloids.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Poor Peak Shape for IS or Analyte | Inappropriate mobile phase pH; Column degradation; Sample solvent incompatible with mobile phase. | Adjust mobile phase pH to ensure alkaloids are in a consistent ionic state. Use a new column or a guard column. Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| High Variability in IS Response | Inconsistent sample extraction; Matrix effects (ion suppression/enhancement); IS instability. | Optimize the extraction procedure to ensure high and consistent recovery. Evaluate matrix effects by comparing IS response in neat solution vs. extracted matrix. If significant, improve sample cleanup. Confirm the stability of the IS in the sample solvent over the analysis time. |
| Co-elution of IS and Analyte | Chromatographic conditions are not optimized. | Modify the mobile phase gradient (e.g., make it shallower). Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18). Adjust the mobile phase pH or organic modifier. |
| IS Peak Detected in Blank Matrix | Endogenous presence of the IS in the sample; Contamination of glassware or solvent. | Select a different IS that is confirmed to be absent in the matrix. Ensure rigorous cleaning of all labware and use high-purity solvents. |
Comparison of Potential Internal Standards
As a commercially available stable isotope-labeled internal standard for this compound is not readily found, structurally similar alkaloids are recommended. The table below compares suitable candidates.
| Internal Standard | Chemical Class | Molecular Weight ( g/mol ) | Rationale for Selection | Key Considerations |
| This compound (Analyte) | Aporphine Alkaloid | 337.37 | - | - |
| Tetrahydropalmatine | Isoquinoline Alkaloid | 355.43 | Structurally related with a similar core. Widely used in alkaloid quantification studies.[1] | Optimize chromatography to ensure baseline separation from this compound. Verify it is not present in the test matrix. |
| Berberine | Isoquinoline Alkaloid | 336.36 | Similar molecular weight and core structure. Well-characterized and commercially available.[2][3] | Its quaternary amine structure may lead to different chromatographic behavior (e.g., peak tailing). Requires careful method development. |
| Glaucine | Aporphine Alkaloid | 355.43 | Belongs to the same specific alkaloid class, ensuring very similar physicochemical properties and extraction behavior. | May be present in certain plant-based matrices. Verify its absence before use. |
Experimental Protocol: Quantification by LC-MS/MS
This protocol provides a general methodology for the quantification of this compound in plasma using Tetrahydropalmatine as an internal standard. This protocol should be fully validated by the end-user.
1. Preparation of Stock and Working Solutions:
-
This compound Stock (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol.
-
IS Stock (1 mg/mL): Accurately weigh 1 mg of Tetrahydropalmatine and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working IS solution of 100 ng/mL in 50:50 methanol:water.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Transfer to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: To be determined by infusion |
| Tetrahydropalmatine: To be determined by infusion |
Visualizations
Workflow for Internal Standard Selection
Caption: A workflow diagram for the selection and validation of an internal standard.
Structural Relationship of Potential Internal Standards
Caption: Structural hierarchy showing this compound and potential IS candidates.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. florajournal.com [florajournal.com]
Validation & Comparative
Dehydrodicentrine vs. Donepezil: A Comparative Analysis of Acetylcholinesterase Inhibition Kinetics
A critical review of the existing scientific literature reveals a significant gap in our understanding of the acetylcholinesterase (AChE) inhibitory properties of dehydrodicentrine. While extensive research has characterized the inhibition kinetics of the well-established Alzheimer's disease therapeutic, donepezil, similar data for this compound is not publicly available. This guide, therefore, provides a comprehensive overview of donepezil's AChE inhibition profile and outlines the standard experimental methodologies used to determine such kinetic parameters, which could be applied to future studies on this compound.
Donepezil: A Well-Characterized Acetylcholinesterase Inhibitor
Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease.[1][2]
Inhibition Kinetics of Donepezil
In vitro studies have extensively characterized the kinetic profile of donepezil's interaction with acetylcholinesterase. A key finding is that donepezil exhibits a mixed competitive and non-competitive mode of inhibition.[3][4] This dual mechanism involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, thereby interfering with both substrate binding and catalysis.[5]
The potency of donepezil as an AChE inhibitor is quantified by its half-maximal inhibitory concentration (IC50) value. Multiple studies have reported IC50 values for donepezil, with a notable in vitro study citing an IC50 of 6.7 nM for AChE.[6][7] Furthermore, donepezil demonstrates high selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE), another cholinesterase enzyme.[6]
| Parameter | Value | Reference |
| Inhibitor | Donepezil | |
| Target Enzyme | Acetylcholinesterase (AChE) | |
| Mechanism of Inhibition | Reversible, Mixed Competitive and Non-competitive | [3][4] |
| IC50 (AChE) | 6.7 nM | [6][7] |
| Selectivity | High selectivity for AChE over BuChE | [6] |
Experimental Protocol for Determining Acetylcholinesterase Inhibition Kinetics
The following is a generalized protocol for an in vitro acetylcholinesterase inhibition assay, commonly based on the Ellman method. This colorimetric assay is widely used to screen for and characterize AChE inhibitors.
Principle
The assay measures the activity of AChE by monitoring the formation of thiocholine, a product of the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity. In the presence of an inhibitor, the rate of this reaction decreases.
Materials
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor solutions (e.g., donepezil, this compound) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure
-
Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer. The concentrations should be optimized based on the specific enzyme source and assay conditions.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test inhibitor solution (or vehicle for control wells)
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
To determine the mode of inhibition (competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots.[8][9]
-
Visualizing Inhibition Mechanisms and Experimental Workflow
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Mechanisms of Enzyme Inhibition.
Figure 2: Workflow for AChE Inhibition Assay.
Conclusion
While a direct kinetic comparison between this compound and donepezil is currently not feasible due to the absence of data for the former, this guide provides a thorough understanding of donepezil's well-documented interaction with acetylcholinesterase. The established mixed competitive and non-competitive inhibition mechanism and its high potency underscore its clinical utility. The detailed experimental protocol and illustrative diagrams offer a clear framework for researchers to conduct and interpret AChE inhibition studies, which will be crucial for characterizing novel compounds like this compound in the future. Further research into the AChE inhibitory properties of this compound is warranted to explore its potential as a therapeutic agent.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 6. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Dehydrodicentrine and Boldine in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of two natural alkaloids, Dehydrodicentrine and Boldine, against various cancer cell lines. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their relative efficacy and mechanisms of action. Due to the limited availability of data for this compound, this guide utilizes data for a closely related and well-researched aporphine alkaloid, Dehydrocorydaline (DHC), as a proxy to facilitate a meaningful comparison.
At a Glance: Cytotoxicity Profile
| Compound | Cancer Cell Lines Tested | Reported IC50 Range | Primary Mechanism of Action |
| Dehydrocorydaline (DHC) | Breast Cancer (MCF-7, MDA-MB-231) | 50 - 100 µM | Induction of apoptosis via extrinsic pathway, cell cycle arrest |
| Boldine | Breast Cancer (MDA-MB-231, MDA-MB-468), Colorectal Carcinoma (HCT-116), Osteosarcoma (Saos-2), Prostate Cancer (DU-145), Bladder Cancer (T24), Oral Carcinoma (KB, HEp-2) | 46.5 µg/mL - 240 µM | Induction of apoptosis via intrinsic pathway, cell cycle arrest, oxidative stress |
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Dehydrocorydaline and Boldine in various cancer cell lines as reported in the literature. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: IC50 Values of Dehydrocorydaline (DHC) in Cancer Cells
| Cancer Cell Line | Treatment Duration | IC50 Value | Reference |
| MDA-MB-231 (Breast) | Not Specified | ~50-100 µM | [1] |
| MCF-7 (Breast) | Not Specified | Not Specified (Significant inhibition at tested concentrations) | [2][3][4] |
Table 2: IC50 Values of Boldine in Cancer Cells
| Cancer Cell Line | Treatment Duration | IC50 Value | Reference |
| MDA-MB-231 (Breast) | 48 hours | 46.5 ± 3.1 µg/mL | [5][6] |
| MDA-MB-468 (Breast) | 48 hours | 50.8 ± 2.7 µg/mL | [5][6] |
| HCT-116 (Colorectal) | 24 hours | Not explicitly defined, dose-dependent decrease | [7] |
| Saos-2 (Osteosarcoma) | 24 hours | Not explicitly defined, dose-dependent decrease | [7] |
| DU-145 (Prostate) | Not Specified | 60 - 240 µM | [8][9][10] |
Mechanisms of Action: A Comparative Overview
Both Dehydrocorydaline and Boldine exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. However, the specific signaling pathways they modulate appear to differ.
Dehydrocorydaline (DHC) primarily induces apoptosis through the extrinsic pathway . This is characterized by the activation of caspase-8.[2] DHC has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to the activation of downstream caspases, such as caspase-7 and caspase-3, ultimately resulting in the cleavage of PARP and DNA fragmentation.[2]
Boldine , in contrast, predominantly triggers the intrinsic (mitochondrial) apoptotic pathway . This involves the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[5][6] The released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[5][6] Similar to DHC, Boldine also modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[6] Furthermore, Boldine has been reported to induce cell cycle arrest at the G2/M phase and promote oxidative stress in cancer cells.[5][11]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed apoptotic pathways for Dehydrocorydaline and Boldine.
Caption: Proposed extrinsic apoptotic pathway of Dehydrocorydaline.
Caption: Proposed intrinsic apoptotic pathway of Boldine.
Experimental Protocols
This section details the methodologies employed in the cited studies to assess the cytotoxicity of Dehydrocorydaline and Boldine.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of both Dehydrocorydaline and Boldine were commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][5]
Workflow:
-
Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well).
-
After a 24-hour incubation period to allow for cell attachment, the cells were treated with various concentrations of the test compound (Dehydrocorydaline or Boldine) or a vehicle control (e.g., DMSO).
-
The plates were incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
Following the treatment period, the medium was replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates were incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells. The IC50 value was then determined as the concentration of the compound that caused a 50% reduction in cell viability.
Caption: General workflow for the MTT cell viability assay.
Apoptosis Assays
1. Hoechst 33342 Staining (for Dehydrocorydaline): This method was used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[2]
-
Protocol: MCF-7 cells were treated with Dehydrocorydaline for 48 hours. The cells were then washed with PBS and stained with Hoechst 33342 solution. The stained nuclei were observed and imaged using a fluorescence microscope.
2. Acridine Orange/Ethidium Bromide (AO/EB) Staining (for Boldine): This dual staining method helps differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Protocol: HCT-116 and Saos-2 cells were treated with Boldine for 24 hours. The cells were then stained with a mixture of AO and EB and observed under a fluorescence microscope.
3. Western Blot Analysis: This technique was employed to determine the expression levels of key apoptosis-related proteins.[2][5]
-
General Protocol:
-
Cells were treated with the respective compounds for a specified time.
-
Total protein was extracted from the cell lysates.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, Caspase-8, Caspase-9).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
Both Dehydrocorydaline and Boldine demonstrate promising cytotoxic activity against a range of cancer cell lines, primarily by inducing apoptosis. The key difference in their mechanisms of action appears to be the apoptotic pathway they predominantly activate, with Dehydrocorydaline favoring the extrinsic pathway and Boldine the intrinsic pathway. While the available data does not permit a direct, head-to-head comparison of their potency due to differing experimental setups, this guide provides a foundational understanding of their individual cytotoxic profiles. Further research involving direct comparative studies under standardized conditions is warranted to fully elucidate their relative therapeutic potential in cancer treatment.
References
- 1. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. scilit.com [scilit.com]
- 5. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boldine Treatment Induces Cytotoxicity in Human Colorectal Carcinoma and Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. core.ac.uk [core.ac.uk]
- 10. neoplasiaresearch.com [neoplasiaresearch.com]
- 11. Boldine induces cell cycle arrest and apoptosis in T24 human bladder cancer cell line via regulation of ERK, AKT, and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of Dehydrodicentrine Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of dehydrodicentrine analogs, focusing on their structure-activity relationships (SAR) primarily concerning acetylcholinesterase (AChE) inhibition and cytotoxic effects. The data presented is compiled from various studies to offer a clear, comparative overview supported by experimental details.
This compound, a member of the aporphine class of alkaloids, has garnered scientific interest due to its diverse biological activities. Aporphine alkaloids are characterized by a tetracyclic core structure. Modifications to this scaffold, including substitutions on the aromatic rings and alterations of the nitrogen atom, can significantly impact their pharmacological properties.
Acetylcholinesterase Inhibitory Activity
A key area of investigation for this compound and its analogs is their potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.
A study on aporphine alkaloids isolated from Stephania epigaea provided crucial data on the AChE inhibitory potential of this compound and related compounds. The inhibitory activities are summarized in the table below.
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) for AChE Inhibition |
| This compound | -OCH2O- | H | OCH3 | OCH3 | CH3 | 2.98 |
| Epiganine B | OH | H | OCH3 | OCH3 | CH3 | 4.36 |
| Dicentrine | -OCH2O- | H | OCH3 | OCH3 | CH3 | Potent |
| Romerine | OH | H | H | H | CH3 | Potent |
| Romeline | OCH3 | H | H | H | CH3 | Potent |
| N-Methylcalycinine | OH | OCH3 | H | H | CH3 | Potent |
| Phanostenine | OH | H | OCH3 | H | CH3 | Potent |
Table 1: Acetylcholinesterase Inhibitory Activity of this compound and Related Aporphine Alkaloids. The table presents the half-maximal inhibitory concentration (IC50) values against AChE. "Potent" indicates significant inhibitory activity was observed, though a specific IC50 value was not provided in the source material.
Structure-Activity Relationship for AChE Inhibition:
-
The 1,2-Methylenedioxy Group: this compound, featuring a 1,2-methylenedioxy group, exhibits strong AChE inhibitory activity. The potent activity of dicentrine, which shares this feature, further supports the importance of this moiety.
-
Substitution at C1 and C2: The replacement of the 1,2-methylenedioxy group with a hydroxyl group at C1 (as in epiganine B) leads to a slight decrease in activity compared to this compound. However, the presence of a hydroxyl or methoxy group at C1 and/or C2 in other analogs like romerine, romeline, and N-methylcalycinine still confers potent inhibition, suggesting that oxygenated substituents in this region are favorable for activity.
-
Substitution on the D-ring: The presence of methoxy groups at C9 and C10 in this compound appears to contribute positively to its activity.
Cytotoxic Activity
The cytotoxic potential of aporphine alkaloids against various cancer cell lines is another significant area of research. While specific data on a broad range of synthesized this compound analogs is limited, studies on related aporphinoids provide valuable insights into the structural features that govern cytotoxicity.
General findings suggest that the planarity of the dehydroaporphine scaffold and the presence of a 1,2-methylenedioxy group are often associated with enhanced cytotoxic effects. This is thought to be due to the ability of these planar molecules to intercalate with DNA.
| Compound | Cell Line | IC50 (µM) |
| Dehydrocrebanine | HL-60 (Leukemia) | 6.34 |
Table 2: Cytotoxic Activity of a this compound-Related Alkaloid. Dehydrocrebanine shares the dehydroaporphine core with this compound.
Structure-Activity Relationship for Cytotoxicity:
-
Planar Aromatic System: The flat, aromatic nature of the dehydroaporphine core is a crucial feature for cytotoxic activity, likely facilitating DNA intercalation.
-
1,2-Methylenedioxy Group: As with AChE inhibition, the 1,2-methylenedioxy group is often cited as a key contributor to the cytotoxic potency of aporphine alkaloids.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of the compounds was determined using a modified Ellman's spectrophotometric method.
Workflow:
Procedure:
-
Preparation of Reagents: Solutions of acetylcholinesterase (from electric eel), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). Test compounds are dissolved in DMSO.
-
Reaction Mixture: In a 96-well plate, the AChE solution is pre-incubated with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The reaction is initiated by the addition of DTNB and the substrate, ATCI.
-
Measurement: The hydrolysis of acetylthiocholine to thiocholine by AChE is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
Signaling Pathway
The primary mechanism of action for the AChE inhibitory activity of this compound analogs involves the blockade of the acetylcholinesterase enzyme, leading to an increase in the levels of acetylcholine in the synaptic cleft. This enhanced cholinergic neurotransmission is the basis for their potential therapeutic effect in Alzheimer's disease.
Conclusion
The structure-activity relationship of this compound analogs is a promising area of research. Current data indicates that the aporphine scaffold, particularly with a 1,2-methylenedioxy group and specific oxygenation patterns on the aromatic rings, is crucial for both acetylcholinesterase inhibition and cytotoxic activity. Further synthesis and biological evaluation of a wider range of this compound derivatives are necessary to build a more comprehensive SAR model. This will enable the rational design of more potent and selective compounds for potential therapeutic applications. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this field.
Dehydrodicentrine: An Assessment of its Cholinesterase Selectivity
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
Dehydrodicentrine, an aporphine alkaloid, has demonstrated notable inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a primary target in the symptomatic treatment of Alzheimer's disease. However, a comprehensive understanding of its selectivity for AChE over the closely related enzyme, butyrylcholinesterase (BuChE), is crucial for evaluating its therapeutic potential and predicting its side-effect profile. This guide provides a comparative analysis of this compound's known inhibitory action and contextualizes it with established cholinesterase inhibitors, alongside detailed experimental protocols for assessing these interactions.
Executive Summary
This compound has been identified as an inhibitor of acetylcholinesterase with a half-maximal inhibitory concentration (IC50) of 2.98 µM . At present, publicly available data on its inhibitory activity against butyrylcholinesterase (BuChE) is not available. Consequently, a definitive assessment of its selectivity for AChE over BuChE cannot be conclusively made. This guide presents the existing data for this compound's AChE inhibition and compares it with that of well-characterized cholinesterase inhibitors, for which both AChE and BuChE inhibition data are known.
Comparative Inhibition Data
The following table summarizes the inhibitory potency of this compound against AChE, alongside a selection of standard cholinesterase inhibitors for which both AChE and BuChE inhibitory data are available. This comparison highlights the diverse selectivity profiles of different chemical scaffolds.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | 2.98[1] | Not Reported | Not Calculable |
| Donepezil | 0.0067 | 7.3 | ~1090 |
| Rivastigmine | 0.4 | 0.03 | ~0.075 |
| Galantamine | 0.44 | 12.7 | ~29 |
| Tacrine | 0.13 | 0.03 | ~0.23 |
Note: A higher selectivity index indicates greater selectivity for AChE over BuChE.
Signaling Pathway and Experimental Workflow
To determine the inhibitory activity of a compound against AChE and BuChE, the Ellman's method is a widely accepted and utilized spectrophotometric assay. The workflow for this assay is depicted below.
The underlying principle of this assay involves the hydrolysis of the substrate (acetylthiocholine or butyrylthiocholine) by the respective cholinesterase enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), yielding a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the steps for determining the IC50 values of a test compound against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (or other test compounds)
-
Donepezil (or other positive control)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare stock solutions of ATCI (10 mM) and BTCI (10 mM) in deionized water.
-
Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
Prepare working solutions of AChE (e.g., 0.2 U/mL) and BuChE (e.g., 0.2 U/mL) in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
120 µL of phosphate buffer (pH 8.0)
-
20 µL of the test compound at various concentrations (or buffer for control, and positive control).
-
20 µL of DTNB solution (final concentration 0.5 mM).
-
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
-
Add 20 µL of the respective enzyme solution (AChE or BuChE) to each well.
-
Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE) to each well (final concentration 0.5 mM).
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to obtain the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.
-
Conclusion and Future Directions
This compound is a known inhibitor of acetylcholinesterase. However, the absence of data on its activity against butyrylcholinesterase currently prevents a full assessment of its selectivity profile. To comprehensively evaluate its potential as a therapeutic agent for conditions like Alzheimer's disease, it is imperative that future studies investigate the inhibitory effects of this compound on BuChE. Such data will allow for the calculation of a selectivity index, providing critical insights into its mechanism of action and potential for off-target effects. Researchers are encouraged to utilize the standardized Ellman's method, as detailed in this guide, to ensure consistency and comparability of results. A study of aporphine alkaloids, the class of compounds this compound belongs to, has shown that some members can inhibit BuChE, suggesting that this compound may also have this property[2][3]. Further investigation is warranted.
References
- 1. Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of butyrylcholinesterase activity by some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aporphinoid Alkaloids Derivatives as Selective Cholinesterases Inhibitors: Biological Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dehydrodicentrine
For researchers, scientists, and drug development professionals handling Dehydrodicentrine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is not disposed of through standard laboratory drains or as general waste. The primary directive for its disposal is to entrust it to an approved waste disposal plant[1].
Summary of Hazard and Disposal Information
To facilitate a quick reference, the following table summarizes the key hazard and disposal information for this compound.
| Hazard Classification | Personal Protective Equipment (PPE) | Disposal Method |
| Acute toxicity, Oral (Category 4)[1] | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[1] | Dispose of contents/container to an approved waste disposal plant[1] |
| Acute aquatic toxicity (Category 1)[1] | ||
| Chronic aquatic toxicity (Category 1)[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe handling and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and lab coats, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's waste management guidelines.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
2. Handling Spills: In the event of a spill, follow these procedures to contain and clean the affected area:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[1].
-
Personal Protection: Wear appropriate PPE, including safety goggles, gloves, a lab coat, and a respirator if necessary[1].
-
Containment: For liquid spills, use an inert, absorbent material such as diatomite or universal binders to contain the substance[1].
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol[1].
-
Disposal of Cleanup Materials: All materials used for cleanup, including the absorbent material, must be collected and disposed of as hazardous waste in accordance with the procedures for solid this compound waste[1].
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Ensure the storage area is cool and away from direct sunlight and sources of ignition[1].
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and contacts for this service.
-
Never attempt to dispose of this compound by flushing it down the drain or placing it in the regular trash. This is critical to prevent the release of this ecotoxic substance into the environment[1].
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
